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  • Product: 3-Ethenylcyclopentan-1-one
  • CAS: 50337-14-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 3-Ethenylcyclopentan-1-one

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. For researchers engaged in novel synthesis and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. For researchers engaged in novel synthesis and drug development, a comprehensive understanding of a molecule's spectral characteristics is paramount. This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3-ethenylcyclopentan-1-one. In the absence of published experimental spectra for this specific compound, this document leverages foundational NMR principles and spectral data from analogous structures to offer a robust, reasoned interpretation. It is designed to serve as an authoritative reference for scientists to anticipate, interpret, and verify the NMR data of this versatile synthetic intermediate.

Introduction: The Rationale for Predictive NMR Analysis

3-Ethenylcyclopentan-1-one is a chiral ketone incorporating two key functional groups: a cyclopentanone ring and a vinyl (ethenyl) substituent. This combination makes it a valuable building block in organic synthesis, offering multiple sites for chemical modification. Accurate structural confirmation is the bedrock of such synthetic endeavors. While NMR spectroscopy is the gold standard for this purpose, experimental data is not always available for less common or novel compounds.

This guide addresses this gap by providing a comprehensive set of predicted ¹H and ¹³C NMR chemical shifts and coupling constants. This predictive framework is not arbitrary; it is built upon a causal analysis of electronic and steric effects within the molecule, supported by empirical data from structurally related compounds such as cyclopentanone and 3-methylcyclopentanone. By understanding the underlying principles—such as the inductive effects of the carbonyl group, the magnetic anisotropy of the vinyl moiety, and the diastereotopicity of ring protons—we can construct a highly accurate and reliable predicted spectrum. This serves as a powerful tool for researchers, enabling them to confirm the successful synthesis of their target molecule with confidence.

Molecular Structure and Atom Numbering

A systematic atom numbering scheme is essential for unambiguous assignment of NMR signals. The structure and numbering for 3-ethenylcyclopentan-1-one used throughout this guide are presented below. The presence of a stereocenter at C-3 gives rise to diastereotopic protons at the C-2, C-4, and C-5 positions, a key feature that significantly influences the complexity of the ¹H NMR spectrum.

Caption: Molecular structure and numbering of 3-ethenylcyclopentan-1-one.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-ethenylcyclopentan-1-one is predicted to be complex due to overlapping signals of the aliphatic protons and the intricate splitting patterns arising from diastereotopicity. The chemical shifts are influenced by proximity to the electron-withdrawing carbonyl group and the magnetically anisotropic vinyl group.

Summary of Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted ¹H NMR data, assuming a standard deuterated solvent like CDCl₃.

AtomPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Assignment Rationale
H-6 5.75 - 5.95dddJ6,7a ≈ 17.2, J6,7b ≈ 10.5, J6,3 ≈ 7.0Olefinic proton, deshielded. Coupled to both geminal and vicinal protons.
H-7a 5.10 - 5.25d (app)J7a,6 ≈ 17.2, J7a,7b ≈ 1.5 (trans)Terminal olefinic proton (trans to H-6).
H-7b 4.95 - 5.10d (app)J7b,6 ≈ 10.5, J7b,7a ≈ 1.5 (cis)Terminal olefinic proton (cis to H-6).
H-3 2.50 - 2.75m-Allylic and adjacent to chiral center. Complex multiplet.
H-2, H-4, H-5 1.60 - 2.45m-Overlapping multiplets of diastereotopic ring protons. Protons α to carbonyl (H-2, H-5) are expected to be more deshielded.
Detailed ¹H NMR Analysis
  • Vinyl Protons (H-6, H-7a, H-7b): The vinyl protons are expected in the characteristic olefinic region of the spectrum (4.5-6.5 ppm)[1]. H-6, being attached to the substituted carbon, will resonate furthest downfield (δ ≈ 5.8 ppm). It will exhibit a complex splitting pattern (doublet of doublets of doublets, ddd) due to coupling with the two terminal vinyl protons (H-7a and H-7b) and the vicinal proton on the ring (H-3). The terminal protons, H-7a and H-7b, are chemically non-equivalent and will appear as distinct signals. H-7a (trans to the ring substituent) is expected around δ 5.15 ppm, and H-7b (cis) around δ 5.05 ppm. They will primarily appear as apparent doublets due to the large geminal coupling to H-6, with smaller couplings to each other.

  • Cyclopentanone Ring Protons (H-2, H-3, H-4, H-5): The protons on the cyclopentanone ring will appear in the aliphatic region.

    • H-3: This proton is both allylic to the double bond and on the carbon bearing the vinyl substituent, placing it in a relatively deshielded position for an aliphatic proton (δ ≈ 2.6 ppm). Its signal will be a complex multiplet due to coupling with protons on C-2 and C-4, as well as the vinylic H-6.

    • H-2 and H-5 (α-protons): The protons on the carbons alpha to the carbonyl group (C-2 and C-5) are deshielded by the inductive effect of the oxygen atom and are expected to resonate between δ 2.1-2.4 ppm[1]. Due to the chiral center at C-3, the two protons on C-2 are diastereotopic and thus chemically non-equivalent, as are the two protons on C-5. This will lead to complex splitting patterns.

    • H-4 (β-protons): The protons on C-4 are beta to the carbonyl and are expected to be the most shielded of the ring protons, resonating further upfield (δ ≈ 1.6-2.0 ppm). These two protons are also diastereotopic.

The significant overlap and complex coupling between the ring protons would likely necessitate 2D NMR experiments, such as COSY and HSQC, for complete and unambiguous assignment.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. For 3-ethenylcyclopentan-1-one, seven distinct signals are predicted.

Summary of Predicted ¹³C NMR Chemical Shifts
AtomPredicted δ (ppm)Assignment Rationale
C-1 215 - 220Ketone carbonyl carbon, highly deshielded.
C-6 138 - 142Substituted olefinic carbon (=CH-), deshielded.
C-7 114 - 117Terminal olefinic carbon (=CH₂).
C-2 45 - 50α-carbon to carbonyl.
C-5 45 - 50α-carbon to carbonyl.
C-3 38 - 43Methine carbon bearing the vinyl group.
C-4 30 - 35β-carbon to carbonyl.
Detailed ¹³C NMR Analysis
  • Carbonyl Carbon (C-1): The carbonyl carbon of a ketone is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of δ 205-220 ppm[2]. For a cyclopentanone, this is typically around 218 ppm.

  • Olefinic Carbons (C-6, C-7): The sp² hybridized carbons of the vinyl group will appear in the δ 110-145 ppm region. The internal carbon (C-6) is more substituted and will resonate further downfield (δ ≈ 140 ppm) than the terminal methylene carbon (C-7, δ ≈ 115 ppm)[2].

  • Aliphatic Carbons (C-2, C-3, C-4, C-5):

    • C-2 and C-5: The two carbons alpha to the carbonyl group are deshielded and are expected to have similar chemical shifts, predicted in the δ 45-50 ppm range. In unsubstituted cyclopentanone, these carbons appear around 38 ppm; the substituent at C-3 will have a minor effect on C-5 and a more pronounced effect on C-2.

    • C-3: This methine carbon, being attached to the vinyl group, is predicted to appear around δ 40 ppm.

    • C-4: The carbon at the beta position to the carbonyl is the most shielded of the ring carbons and is predicted to have a chemical shift in the δ 30-35 ppm range.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, the following experimental protocol provides a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra. This protocol represents a self-validating system by adhering to established best practices for sample preparation and data acquisition.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified 3-ethenylcyclopentan-1-one for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial[3].

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. The solvent must fully dissolve the sample to create a homogeneous solution.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial[3]. Gently vortex or sonicate to ensure the sample is completely dissolved.

  • Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that could degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with a permanent marker.

Spectrometer Setup and Data Acquisition
  • Insertion: Wipe the outside of the NMR tube and insert it into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the probe to the desired nucleus (¹H or ¹³C) to ensure efficient signal transmission and detection[3].

  • Acquisition Parameters: Set appropriate acquisition parameters. For quantitative ¹H NMR, a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time is critical. Typical parameters for a 400 MHz spectrometer are:

    • ¹H NMR: Spectral width of 12-16 ppm, acquisition time of 3-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Spectral width of ~240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Workflow and Data Visualization

Visualizing the experimental and logical processes is key to ensuring reproducibility and clarity.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow from sample preparation through data processing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Set Parameters & Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate & Analyze reference->integrate

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Conclusion

This guide provides a comprehensive, technically grounded prediction of the ¹H and ¹³C NMR spectra of 3-ethenylcyclopentan-1-one. By dissecting the molecule's structure and applying fundamental principles of NMR spectroscopy, we have established an authoritative set of expected chemical shifts and coupling patterns. This predictive analysis, coupled with the detailed experimental protocol, equips researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this compound, thereby streamlining synthetic workflows and ensuring the integrity of their scientific outcomes.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link][3]

  • Bonnaffé, D., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][1]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link][2]

Sources

Exploratory

Vibrational Profiling of 3-Ethenylcyclopentan-1-one: A Comprehensive IR Spectroscopy Guide

Introduction to the Molecular System In advanced organic synthesis and drug development, 3-ethenylcyclopentan-1-one (commonly known as 3-vinylcyclopentanone) serves as a critical synthon. Its bifunctional nature—comprisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular System

In advanced organic synthesis and drug development, 3-ethenylcyclopentan-1-one (commonly known as 3-vinylcyclopentanone) serves as a critical synthon. Its bifunctional nature—comprising a reactive cyclopentanone core and a terminal vinyl group—makes it an invaluable intermediate for synthesizing complex prostanoids, jasmonate analogs, and diverse polycyclic frameworks.

For application scientists and researchers, rapid and unambiguous structural verification of this molecule is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a highly diagnostic vibrational profile of this compound. Because the functional groups in 3-ethenylcyclopentan-1-one are electronically isolated from one another, their IR absorption bands behave as highly predictable, independent oscillators.

Mechanistic Causality of IR Absorptions

To interpret the IR spectrum of 3-ethenylcyclopentan-1-one with scientific rigor, we must look beyond empirical matching and understand the underlying quantum mechanical and geometric factors driving the vibrational modes.

The Cyclopentanone Carbonyl (C=O) Stretch

In a standard acyclic or six-membered cyclic ketone (e.g., cyclohexanone), the C=O stretch typically appears at ~1715 cm⁻¹[1]. However, the five-membered ring of cyclopentanone introduces significant angle strain. The internal C-C-C bond angle is compressed to approximately 105° (deviating from the ideal 120° sp² angle).

To accommodate this compression, the ring carbon utilizes more p-character for its internal C-C bonds. Consequently, the exocyclic C=O bond is forced to adopt greater s-character. Higher s-character results in a shorter, stronger double bond, which increases the force constant ( k ) in Hooke's Law. This geometric constraint reliably shifts the carbonyl absorption frequency to the 1740–1750 cm⁻¹ range[1]. Furthermore, because the vinyl group at the C3 position is separated from the carbonyl by an sp³-hybridized methylene group (C2), there is no π−π conjugation to lower the frequency.

The Terminal Vinyl Group (C=C and C-H)

The ethenyl group presents three distinct vibrational regions:

  • C=C Stretching: The isolated carbon-carbon double bond exhibits a medium-intensity, sharp stretch at ~1640–1645 cm⁻¹ [2].

  • sp² C-H Stretching: The vinylic protons exhibit stretching frequencies above the 3000 cm⁻¹ threshold, typically resolving into an asymmetric =CH₂ stretch at ~3080 cm⁻¹ and a symmetric =C-H stretch at ~3020 cm⁻¹ [3].

  • Out-of-Plane (oop) Bending: The most diagnostic feature of a terminal vinyl group is the pair of out-of-plane wags. The =CH₂ wag and the internal -CH= wag produce two exceptionally sharp, high-intensity bands at 910 ± 5 cm⁻¹ and 990 ± 5 cm⁻¹ , respectively[2]. The presence of both bands is an absolute requirement for confirming a terminal vinyl moiety[4].

Quantitative Data: IR Absorption Bands

The following table summarizes the expected vibrational profile for 3-ethenylcyclopentan-1-one, mapping each band to its structural causality.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeStructural Causality
Cyclopentanone C=O Stretch1740 – 1750Strong, SharpRing strain increases s-character of the exocyclic bond[1],.
Vinyl Group C=C Stretch1640 – 1645Medium, SharpIsolated alkene; lack of conjugation with the carbonyl[2],[3].
Vinyl Group =CH₂ Stretch (asym)~3080Medium, Sharpsp² hybridized C-H bond dynamics[3].
Vinyl Group =C-H Stretch (sym)~3010 – 3020Medium, Sharpsp² hybridized C-H bond dynamics[3].
Aliphatic Ring -C-H Stretch2850 – 2960Strong, Multipletsp³ hybridized C-H bonds of the cyclopentane core[5].
Vinyl Group -CH= oop wag990 ± 5Strong, SharpOut-of-plane bending of the internal vinyl proton[4],[2].
Vinyl Group =CH₂ oop wag910 ± 5Strong, SharpOut-of-plane bending of the terminal methylene[4],[2].

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure high-fidelity data (E-E-A-T), the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. This method is designed as a self-validating system to eliminate false positives caused by environmental artifacts or sample saturation.

Step 1: System Purge and Background Verification

  • Action: Purge the FT-IR spectrometer with dry nitrogen. Acquire a 32-scan background spectrum at 4 cm⁻¹ resolution using a clean monolithic diamond ATR crystal.

  • Causality: Removes atmospheric H₂O and CO₂ which can mask critical C-H and C=O regions.

  • Self-Validation: Inspect the real-time single-beam spectrum. If atmospheric CO₂ (2350 cm⁻¹) or H₂O vapor (3400–4000 cm⁻¹) noise exceeds 0.001 AU, the purge is compromised. Do not proceed until the baseline is flat.

Step 2: Sample Application

  • Action: Deposit 1–2 drops of neat 3-ethenylcyclopentan-1-one directly onto the ATR crystal. Ensure the active sensing area is completely covered without overflowing the anvil.

  • Causality: ATR relies on an evanescent wave penetrating the sample by ~1–2 µm. Complete crystal coverage ensures maximal interaction and a consistent pathlength, bypassing the total absorption (saturation) issues common in traditional KBr or liquid transmission cells.

Step 3: Spectral Acquisition

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution.

  • Causality: Averaging 32 scans provides an optimal Signal-to-Noise Ratio (SNR) for routine organic liquids, as SNR increases proportionally with the square root of the number of scans ( N​ ).

  • Self-Validation: Monitor the interferogram centerburst. A symmetrical burst confirms proper interferometer alignment and mirror velocity.

Step 4: Data Processing and Integrity Check

  • Action: Apply an ATR correction algorithm (to adjust for wavelength-dependent penetration depth) and perform a baseline correction.

  • Self-Validation: Check the maximum absorbance of the C=O stretch (~1740 cm⁻¹). It must fall between 0.2 and 0.8 AU. If the absorbance exceeds 1.0 AU, the spectrum is subject to anomalous dispersion (peak shifting and broadening due to refractive index changes). If this occurs, the sample application must be thinned, or a higher refractive index crystal (e.g., Germanium) must be used.

Workflow Visualization

FTIR_Workflow Start Sample Prep: Neat 3-Ethenylcyclopentan-1-one ATR ATR-FTIR Data Acquisition (32 Scans, 4 cm⁻¹ Res) Start->ATR Validation Self-Validation: Check H₂O/CO₂ Artifacts ATR->Validation Decision Artifacts >0.001 AU? Validation->Decision Purge Re-purge System & Acquire New Background Decision->Purge Yes Analyze Spectral Analysis: Extract Key Frequencies Decision->Analyze No Purge->ATR Band1 C=O Stretch 1740-1750 cm⁻¹ Analyze->Band1 Band2 C=C Stretch ~1640 cm⁻¹ Analyze->Band2 Band3 Vinyl C-H oop 910 & 990 cm⁻¹ Analyze->Band3 Confirm Structural Verification Complete Band1->Confirm Band2->Confirm Band3->Confirm

Figure 1: Self-validating ATR-FTIR workflow for 3-ethenylcyclopentan-1-one structural verification.

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Foundational

A Technical Guide to the Thermodynamic Stability and Conformational Analysis of 3-Vinylcyclopentanone

Abstract This technical guide provides a comprehensive framework for the conformational analysis and determination of thermodynamic stability of 3-vinylcyclopentanone. In the context of drug development and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the conformational analysis and determination of thermodynamic stability of 3-vinylcyclopentanone. In the context of drug development and materials science, a molecule's three-dimensional structure is intrinsically linked to its reactivity, biological activity, and physical properties. While specific literature on 3-vinylcyclopentanone is not abundant, this document outlines a robust, integrated approach combining computational modeling and experimental spectroscopic validation. By leveraging established principles of cyclopentane conformational analysis, this guide offers researchers, scientists, and drug development professionals a detailed roadmap for characterizing this and similar substituted cyclopentanone systems. We will delve into the theoretical underpinnings of cyclopentanone conformations, provide step-by-step protocols for both in silico and experimental analysis, and discuss the interpretation of the resulting data to construct a complete energetic and structural profile.

Introduction: The Significance of Conformational Preference

The cyclopentane ring is a prevalent structural motif in a vast array of natural products and synthetic molecules of pharmaceutical importance. Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is highly flexible, existing as a dynamic equilibrium of non-planar conformers. The introduction of substituents, such as the vinyl group in 3-vinylcyclopentanone, introduces specific steric and electronic interactions that can significantly influence the conformational landscape, favoring certain geometries and thereby dictating the molecule's overall shape and reactivity.

Understanding the preferred conformation and the energy barriers between different conformers is critical in drug design. It allows for the prediction of how a molecule will interact with a biological target, its metabolic stability, and its pharmacokinetic properties. This guide provides the necessary theoretical background and practical methodologies to elucidate the conformational preferences of 3-vinylcyclopentanone, serving as a template for the analysis of other substituted five-membered ring systems.

Theoretical Background: The Conformational Landscape of Substituted Cyclopentanones

The cyclopentane ring avoids the high torsional strain of a planar conformation by adopting puckered structures.[1][2] The two most commonly discussed conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry).[3][4]

  • Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.

  • Twist (Half-Chair) Conformation: Three adjacent carbon atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.

In unsubstituted cyclopentane, these conformations are of similar energy, and the ring undergoes rapid interconversion between them through a process called pseudorotation.[5][6] However, the introduction of a carbonyl group in cyclopentanone and a vinyl substituent at the 3-position is expected to create distinct energy minima.

The vinyl group can adopt either an axial or equatorial position in the various envelope and twist conformers. The relative stability of these conformers will be determined by a balance of several factors:

  • Torsional Strain: Eclipsing interactions between adjacent C-H and C-C bonds. Puckering helps to alleviate this.[7]

  • Angle Strain: Deviation from the ideal sp³ bond angle of 109.5°. The internal angles of a regular pentagon are 108°, so angle strain is generally low in cyclopentane systems.[7]

  • Steric Strain: Repulsive interactions between non-bonded atoms. The size of the vinyl group will play a significant role here.

  • Allylic Strain (A¹'³ Strain): In the case of the vinyl substituent, potential strain can arise from the interaction between the vinyl group and the adjacent equatorial hydrogen atoms.

A Dual-Pronged Approach: Computational and Experimental Analysis

A comprehensive understanding of 3-vinylcyclopentanone's conformational behavior requires a synergistic approach, where computational predictions are validated and refined by experimental data.

G cluster_0 Computational Analysis cluster_1 Experimental Validation comp_start Initial 3D Structure Generation conf_search Conformational Search (e.g., Low-Mode Search) comp_start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation & Thermodynamic Analysis geom_opt->freq_calc spec_pred Spectroscopic Data Prediction (NMR, IR) freq_calc->spec_pred data_integration Data Integration & Model Refinement spec_pred->data_integration Predicted Spectra & Energies synthesis Synthesis of 3-Vinylcyclopentanone nmr_acq NMR Spectroscopy (¹H, ¹³C, NOESY) synthesis->nmr_acq ir_acq IR Spectroscopy synthesis->ir_acq spec_analysis Spectral Interpretation nmr_acq->spec_analysis ir_acq->spec_analysis spec_analysis->data_integration Experimental Spectra final_model Conformational Profile & Thermodynamic Stability data_integration->final_model

Figure 1: Integrated workflow for conformational analysis.
Computational Chemistry Protocol

Computational modeling provides a powerful tool for exploring the potential energy surface of a molecule and identifying stable conformers.[8] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this type of analysis.[9]

Experimental Protocol: In Silico Conformational Analysis

  • Initial Structure Generation:

    • Draw the 2D structure of 3-vinylcyclopentanone in a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Generate an initial 3D structure and perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search:

    • Causality: To exhaustively explore the conformational space and avoid missing low-energy conformers, a systematic or stochastic search is necessary.

    • Method: Employ a conformational search algorithm, such as a low-mode search or a Monte Carlo method, to generate a wide range of possible conformations.[8]

  • Geometry Optimization and Frequency Calculation:

    • Causality: The geometries of all unique conformers found in the search must be optimized at a higher level of theory to obtain accurate structures and relative energies. Frequency calculations are essential to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.[10]

    • Method:

      • Perform geometry optimizations for each conformer using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

      • Follow up with frequency calculations at the same level of theory. This will provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Prediction of Spectroscopic Data:

    • Causality: Predicting NMR chemical shifts and coupling constants for each stable conformer allows for direct comparison with experimental data, which is crucial for validation.

    • Method: Use the optimized geometries to calculate NMR shielding tensors (which can be converted to chemical shifts) and spin-spin coupling constants, typically using a method like GIAO (Gauge-Independent Atomic Orbital).

Experimental Validation

Experimental data is indispensable for confirming the computational predictions and providing a real-world picture of the molecule's behavior in solution.

Synthesis of 3-Vinylcyclopentanone

While various methods exist for the synthesis of substituted cyclopentanones, a common approach involves the conjugate addition of a vinyl nucleophile to cyclopent-2-enone.[11]

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: NMR is highly sensitive to the local electronic environment and spatial arrangement of atoms, making it the premier technique for conformational analysis in solution.[12][13]

    • Method:

      • Dissolve a pure sample of 3-vinylcyclopentanone in a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants of the protons on the cyclopentane ring, as these are highly dependent on dihedral angles.

      • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

      • Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY cross-peaks indicate through-space proximity between protons, providing direct evidence for the spatial arrangement of substituents in the dominant conformer.

  • Infrared (IR) Spectroscopy:

    • Causality: The vibrational frequency of the carbonyl (C=O) group can be sensitive to the ring conformation.

    • Method:

      • Acquire an IR spectrum of the neat liquid or a solution.

      • The position and shape of the C=O stretching band can provide clues about the ring strain and conformation.

Data Integration and Interpretation

The final step is to synthesize the computational and experimental data to build a cohesive model.

  • Compare Energies: The relative Gibbs free energies calculated from DFT will predict the Boltzmann population of each conformer at a given temperature.

  • Match Spectra: Compare the experimentally measured NMR chemical shifts and coupling constants with the predicted values for each conformer. A population-weighted average of the predicted spectra of the low-energy conformers should closely match the experimental spectrum.

  • Validate with NOESY: The spatial proximities observed in the NOESY spectrum should be consistent with the geometry of the computationally predicted most stable conformer(s).

Table 1: Predicted Data for Hypothetical Conformers of 3-Vinylcyclopentanone

ConformerVinyl PositionRelative Gibbs Free Energy (kcal/mol)Predicted ¹H Chemical Shift of H3 (ppm)Key Predicted NOE Cross-Peak
A (Twist) Equatorial0.002.85H3 ↔ H5 (trans)
B (Twist) Axial1.253.10H3 ↔ H2 (cis)
C (Envelope) Equatorial0.452.95H3 ↔ H4 (trans)
D (Envelope) Axial1.803.20H3 ↔ H5 (cis)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined through the protocols described.

Conclusion

The conformational analysis of 3-vinylcyclopentanone, while not explicitly detailed in current literature, can be systematically and reliably performed through the integrated computational and experimental workflow presented in this guide. By combining the predictive power of DFT calculations with the definitive validation of NMR and IR spectroscopy, researchers can obtain a detailed understanding of the molecule's thermodynamic stability and conformational preferences. This knowledge is fundamental for rational drug design, allowing for the optimization of molecular shape to enhance biological activity and improve physicochemical properties. The principles and protocols outlined herein are broadly applicable to the conformational analysis of a wide range of substituted cyclic systems, providing a robust framework for structural elucidation in modern chemical research.

References

  • Master Organic Chemistry. (2014, April 18). Conformations of Cyclohexane (and Cyclopentane). [Link]

  • Džakula, Ž., Westler, W. M., Edison, A. S., & Markley, J. L. (1992). Conformational Analysis of Molecules with Five-Membered Rings through NMR Determination of the Continuous Probability Distribution (CUPID) for Pseudorotation. Journal of the American Chemical Society. [Link]

  • Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry. [Link]

  • Chemistry Stack Exchange. (2016, July 24). Cyclopentane conformations. [Link]

  • OpenOChem Learn. Cyclopentane. [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Chemistry LibreTexts. (2024, January 15). 4.4: Conformations of Cycloalkanes. [Link]

  • Coia, B. M., Hudson, L. A., Specht, A. J., & Kennemur, J. G. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Physical Chemistry A. [Link]

  • Coia, B. M., Hudson, L. A., Specht, A. J., & Kennemur, J. G. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Physical Chemistry A. [Link]

  • Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. ACS Publications. [Link]

  • Brutcher Jr., F. V. (1959). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society. [Link]

  • Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. [Link]

  • Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Europe PMC. [Link]

  • Lumen Learning. Conformers of Cycloalkanes. [Link]

  • ResearchGate. (PDF) The Vibrational Analysis of Cyclopentanone. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1984). Conformational study of a photochemical cyclopentenone rearrangement. Molecular mechanics calculations and X-ray structure of 14β-hydroxy-5-methoxy-de-A-oestra-5,7,9,16-tetraen-15-one. [Link]

  • Journal of the American Chemical Society. (1976). Optical rotatory dispersion studies. 134. Absolute configuration and circular dichroism spectrum of (R)-[2-2H1]cyclopentanone. Demonstration of a conformational isotope effect. [Link]

  • Journal of the American Chemical Society. (1971). Conformational analysis of five-membered rings. [Link]

  • Scribd. Conformational Analysis of Five Membered Rings. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. [Link]

  • Scribd. Conformational Analysis of Cyclopentane. [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • LookChem. (S,Z)-3-methyl-3-(2-phenyl-(1-trimethylsilyl)vinyl)cyclopentanone. [Link]

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Peptides. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

  • ResearchGate. Synthesis and conformational analysis of an expanded cyclic ketoxime-hexapeptide. [Link]

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Exploratory

3-ethenylcyclopentan-1-one physical properties and boiling point data

Comprehensive Technical Guide on 3-Ethenylcyclopentan-1-one: Physical Properties, Synthesis, and Applications in Advanced Organic Chemistry Executive Summary 3-Ethenylcyclopentan-1-one, commonly referred to as 3-vinylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 3-Ethenylcyclopentan-1-one: Physical Properties, Synthesis, and Applications in Advanced Organic Chemistry

Executive Summary

3-Ethenylcyclopentan-1-one, commonly referred to as 3-vinylcyclopentanone , is a highly versatile bifunctional building block in advanced organic synthesis. Featuring both a reactive cyclopentanone core and an exocyclic vinyl group, this molecule serves as a critical intermediate in the total synthesis of complex natural products, prostaglandins, and specialized fragrance compounds (such as sandalwood-like odorants and necrodol analogues)[1]. Beyond traditional organic chemistry, its unique electrochemical stability profile has recently positioned it as a valuable additive in advanced lithium-ion battery electrolytes[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via organocuprate chemistry, and field-proven experimental workflows.

Physicochemical Properties & Boiling Point Data

Accurate physical data is paramount for the isolation and handling of 3-ethenylcyclopentan-1-one. Because the terminal vinyl group is susceptible to thermally induced polymerization or auto-oxidation, distillation must be carefully controlled.

PropertyValue / DataMechanistic Causality & Notes
IUPAC Name 3-ethenylcyclopentan-1-oneSynonyms: 3-vinylcyclopentanone, 3-vinylcyclopentan-1-one[3].
CAS Numbers 50337-14-9 (Racemic)90304-25-9 (3S-enantiomer)Essential for regulatory tracking and stereospecific procurement[3].
Molecular Formula C7​H10​O
Molecular Weight 110.15 g/mol
Boiling Point ~160–165 °C at 760 mmHg (Predicted)~50–60 °C at 15 mmHg (Estimated)Critical: Distillation must be performed under reduced pressure. Atmospheric distillation risks thermal degradation and radical-initiated polymerization of the vinyl moiety.
Density ~0.95 g/cm³
Appearance Colorless to pale yellow liquidDarkens upon prolonged exposure to air/light due to oxidation. Store under inert argon at 2–8 °C.

Synthesis Methodologies & Mechanistic Causality

The most reliable and regioselective method for synthesizing 3-ethenylcyclopentan-1-one is the 1,4-conjugate addition (Michael addition) of a vinyl group to cyclopent-2-en-1-one[4].

The Causality of Reagent Selection: Standard organolithium (e.g., vinyllithium) or Grignard reagents are "hard" nucleophiles that preferentially attack the "hard" carbonyl carbon, resulting in 1,2-addition (yielding 1-vinylcyclopent-2-en-1-ol). To redirect the attack to the β -carbon (1,4-addition), the nucleophile must be "softened."

This is achieved by transmetalating vinyllithium with copper(I) cyanide ( CuCN ) to form a Lipshutz higher-order cyanocuprate ( Li2​[Cu(CN)(Vinyl)2​] )[5]. The cyanide ligand strongly coordinates to the copper center, increasing the stability of the cuprate complex at low temperatures and preventing the premature decomposition often seen with standard Gilman reagents ( CuI -derived). The resulting soft cuprate exclusively undergoes oxidative addition at the β -carbon of the enone, followed by reductive elimination to yield the desired 3-vinylcyclopentanone enolate[4].

Mechanistic Pathway Visualization

Mechanism A Vinyllithium + CuCN (Precursors) B Dilithium Divinylcyanocuprate (Lipshutz Cuprate) A->B Transmetalation D Cu(III) Intermediate (Oxidative Addition) B->D 1,4-Addition C Cyclopent-2-en-1-one (Michael Acceptor) C->D Coordination E Lithium Enolate (Reductive Elimination) D->E Rearrangement F Aqueous NH4Cl Quench (Protonation) E->F Workup G 3-Ethenylcyclopentan-1-one (Final Product) F->G Isolation

Fig 1: Mechanistic pathway of 1,4-conjugate addition forming 3-ethenylcyclopentan-1-one.

Experimental Workflow: Synthesis of 3-Vinylcyclopentanone

This protocol describes a self-validating system for the synthesis of 3-ethenylcyclopentan-1-one via higher-order cyanocuprate chemistry[4][5].

Step 1: Preparation of the Lipshutz Cuprate

  • Flame-dry a 250 mL Schlenk flask under a continuous argon purge. Add 89 mg (1.0 mmol) of highly purified, anhydrous CuCN .

  • Suspend the CuCN in 5 mL of anhydrous Tetrahydrofuran (THF) and cool the slurry to -78 °C using a dry ice/acetone bath.

  • Causality Check: CuCN is highly hygroscopic. Any residual moisture will protonate the vinyllithium, destroying the reagent and severely depressing the yield.

  • Dropwise add 2.0 mmol of vinyllithium (typically a 1.6 M solution in THF). Stir for 30 minutes at -78 °C until the slurry dissolves into a homogeneous, pale solution, indicating complete formation of Li2​[Cu(CN)(Vinyl)2​] .

Step 2: Conjugate Addition

  • Dissolve 0.9 mmol of cyclopent-2-en-1-one in 2 mL of anhydrous THF.

  • Add the enone solution dropwise to the cuprate at -78 °C over 15 minutes.

  • Causality Check: Maintaining -78 °C is critical. Exceeding this temperature promotes the thermal decomposition of the vinylcuprate and induces unwanted polymerization of the enone.

  • Stir the reaction mixture for 1 hour at -78 °C, then allow it to slowly warm to -30 °C over 30 minutes to drive the reductive elimination step to completion.

Step 3: Quenching and Workup

  • Quench the reaction at -30 °C by rapidly injecting 10 mL of a 1:1 (v/v) mixture of saturated aqueous NH4​Cl and 10% NH4​OH .

  • Causality Check: The addition of ammonium hydroxide is a self-validating step. The ammonia selectively binds to the copper ions, forming a highly water-soluble, deep-blue [Cu(NH3​)4​]2+ complex. This prevents the formation of intractable copper salt emulsions, allowing for a clean phase separation.

  • Extract the aqueous layer with diethyl ether ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo at a low temperature (< 30 °C) to prevent product volatilization.

Step 4: Purification and Validation

  • Purify the crude oil via vacuum distillation (e.g., Kugelrohr distillation at ~15 mmHg).

  • Self-Validation: Analyze the purified distillate via 1H -NMR. The complete disappearance of the starting enone's olefinic protons (typically at δ 6.1 and 7.7 ppm) and the emergence of a complex vinyl multiplet ( δ 5.0–5.8 ppm) confirms a successful 1,4-addition rather than a 1,2-addition.

Applications in Drug Development & Advanced Materials

Fragrance Chemistry & Natural Product Synthesis 3-Ethenylcyclopentan-1-one is a highly prized scaffold in the fragrance industry. It serves as a direct precursor in the synthesis of (+)- β -necrodol and various sandalwood-like alcohols[1]. The orthogonal reactivity of the molecule—where the ketone can undergo Wittig olefination or Grignard addition, while the vinyl group can be selectively subjected to hydroboration-oxidation or cross-metathesis—allows chemists to rapidly build the sterically demanding, terpene-like architectures required for precise olfactory receptor binding.

Lithium-Ion Battery Electrolytes In a novel departure from traditional organic synthesis, vinyl-substituted cyclic ketones, including 3-vinylcyclopentanone, have been identified as highly effective additives for over-lithiated cathodes in advanced energy storage systems[2]. The molecule acts as a stable solvent within the electrochemical operating window. During initial charging cycles, the vinyl group undergoes controlled electrochemical polymerization on the electrode surface, forming a robust Solid Electrolyte Interphase (SEI) layer that mitigates cathode degradation and transition metal dissolution during high-voltage cycling.

References

  • Title: 3-ethenylcyclopentan-1-one | CAS#:50337-14-9 | Chemsrc Source: Chemsrc URL: [Link]

  • Title: Analogues of α‐Campholenal as Building Blocks for (+)‐β‐Necrodol and Sandalwood‐like Alcohols Source: ResearchGate URL: [Link]

  • Title: Divinylcyclopropane-Cycloheptadiene Rearrangement (Conjugate Addition of Dilithium Divinylcyanocuprate) Source: Chemistry-Chemists URL: [Link]

  • Title: 2-Carbomethoxy-3-vinylcyclopentanone (Working with Hazardous Chemicals) Source: Organic Syntheses URL: [Link]

  • Title: US20200313157A1 - Over-lithiated cathodes for lithium ion batteries and processes of manufacture Source: Google Patents URL

Sources

Foundational

An In-Depth Technical Guide to the Formation of 3-Ethenylcyclopentan-1-one Derivatives

Abstract The 3-ethenylcyclopentan-1-one scaffold is a pivotal structural motif in a multitude of natural products and pharmacologically active compounds. Its synthesis has garnered considerable attention within the organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-ethenylcyclopentan-1-one scaffold is a pivotal structural motif in a multitude of natural products and pharmacologically active compounds. Its synthesis has garnered considerable attention within the organic chemistry community, leading to the development of diverse and elegant methodologies. This technical guide provides a comprehensive exploration of the primary mechanisms governing the formation of 3-ethenylcyclopentan-1-one derivatives. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the strategic and mechanistic nuances in the synthesis of these valuable carbocycles. This document delves into key synthetic strategies, including the Nazarov cyclization, transition-metal-catalyzed cycloadditions, and intramolecular aldol reactions, offering field-proven insights into the causality behind experimental choices and protocol design.

Introduction: The Significance of the 3-Ethenylcyclopentan-1-one Core

The cyclopentanone ring system is a ubiquitous feature in a vast array of biologically active molecules. The incorporation of a vinyl (ethenyl) group at the 3-position introduces a versatile synthetic handle for further functionalization, making 3-ethenylcyclopentan-1-one derivatives highly sought-after intermediates in total synthesis and medicinal chemistry. Their importance is underscored by their presence in natural products like prostaglandins and jasmone, which exhibit a wide range of physiological activities.[1] The development of efficient and stereoselective methods to construct this framework is therefore a critical endeavor in modern organic synthesis.

This guide will dissect the core principles of several powerful synthetic transformations that provide access to this important molecular architecture. Each section will not only outline the reaction mechanism but also provide practical insights into the selection of catalysts, substrates, and reaction conditions that are crucial for successful implementation.

The Nazarov Cyclization: A Classic Approach to Cyclopentenones

The Nazarov cyclization is a cornerstone reaction in the synthesis of cyclopentenones.[1] Discovered by Ivan Nikolaevich Nazarov in 1941, this reaction traditionally involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[1][2][3] The resulting cyclopentenone can be a precursor to 3-ethenylcyclopentan-1-one derivatives through subsequent synthetic manipulations.

The Core Mechanism

The classical Nazarov cyclization is initiated by the activation of a divinyl ketone with a stoichiometric amount of a Lewis acid or protic acid.[1] This generates a pentadienyl cation, which then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination of a proton yields the cyclopentenone product. The stereochemistry of the product is a direct consequence of the conrotatory nature of the electrocyclization, a principle governed by orbital symmetry rules.

Mechanistic Diagram: The Nazarov Cyclization

Nazarov_Cyclization cluster_0 Nazarov Cyclization Mechanism Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation + Lewis Acid Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (Conrotatory) Cyclopentenone Cyclopentenone Oxyallyl_Cation->Cyclopentenone - H+

Caption: The classical mechanism of the Nazarov cyclization.

Modern Variants and Strategic Considerations

While the classical Nazarov cyclization is powerful, it can be limited by issues of regioselectivity and the need for harsh, stoichiometric acid promoters.[4] Modern advancements have sought to address these challenges:

  • Silicon-Directed Nazarov Cyclization: The strategic placement of a silicon group can stabilize a β-carbocation in the pentadienyl intermediate, thereby directing the position of the double bond in the final product and enhancing regioselectivity.[4]

  • Polarization Effects: The introduction of electron-donating or electron-withdrawing groups can polarize the divinyl ketone system, facilitating the cyclization and improving regiochemical control.[4]

  • Catalytic and Enantioselective Variants: Significant efforts have been directed towards developing catalytic and enantioselective versions of the Nazarov cyclization.[1] Chiral Lewis acids and Brønsted acids have been employed to control the torquoselectivity of the conrotatory ring closure, leading to the formation of enantioenriched cyclopentenones.[1][4]

  • Tandem Reactions: The Nazarov cyclization can be integrated into tandem sequences. For instance, a gold(I)-catalyzed 3,3-rearrangement of enynyl acetates can generate the divinyl ketone precursor in situ, which then undergoes a Nazarov cyclization to afford highly substituted cyclopentenones.[5]

Experimental Protocol: A Representative Silicon-Directed Nazarov Cyclization

This protocol is a generalized representation based on established principles.

Materials:

  • Silylated divinyl ketone substrate

  • Lewis acid catalyst (e.g., FeCl₃, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Dissolve the silylated divinyl ketone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid catalyst dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Transition-Metal-Catalyzed [3+2] Cycloadditions: A Modern and Efficient Route

Transition-metal-catalyzed cycloaddition reactions have emerged as a powerful and atom-economical strategy for the construction of carbocyclic frameworks.[6] Specifically, formal [3+2] cycloadditions offer a direct route to five-membered rings, including the 3-ethenylcyclopentan-1-one core.

Palladium-Catalyzed Cycloaddition of Vinylcyclopropanes

A notable example involves the palladium-catalyzed formal [3+2] cycloaddition of vinylcyclopropanes with various acceptor molecules.[7] In this process, the vinylcyclopropane acts as a three-carbon synthon.

Mechanism:

  • Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the strained cyclopropane ring of the vinylcyclopropane, forming a palladacyclobutane intermediate.

  • Ring Opening: This intermediate then opens to form a 1,3-dipole complex with the palladium center.

  • Cycloaddition: The resulting Pd(II) complex adds across an olefin, such as an enone, to form a five-membered ring.

  • Reductive Elimination: Reductive elimination from the resulting palladacycle regenerates the palladium(0) catalyst and releases the cyclopentane product.

Mechanistic Diagram: Palladium-Catalyzed [3+2] Cycloaddition

Palladium_Cycloaddition cluster_1 Pd-Catalyzed [3+2] Cycloaddition Start Vinylcyclopropane + Enone + Pd(0) Catalyst Palladacyclobutane Palladacyclobutane Intermediate Start->Palladacyclobutane Oxidative Addition Dipole_Complex Pd(II) 1,3-Dipole Complex Palladacyclobutane->Dipole_Complex Ring Opening Palladacycle Palladacycle Intermediate Dipole_Complex->Palladacycle Cycloaddition Product 3-Ethenylcyclopentan-1-one Derivative Palladacycle->Product Reductive Elimination (Regenerates Pd(0))

Caption: A simplified mechanism for the Pd-catalyzed [3+2] cycloaddition.

Asymmetric Variants and Scope

The development of enantioselective variants of this reaction is a significant area of research.[7] The use of chiral ligands on the palladium catalyst can induce asymmetry, leading to the formation of chiral cyclopentane rings with multiple stereocenters in a single step.[7] This approach has been successfully applied to a range of substrates, demonstrating its potential for the synthesis of complex molecules.

Intramolecular Aldol Reactions: A Classic Ring-Forming Strategy

The intramolecular aldol reaction is a fundamental and reliable method for the formation of cyclic ketones, including cyclopentanones.[8] This reaction involves the cyclization of a dicarbonyl compound, where one carbonyl group acts as an enolate donor and the other as an electrophilic acceptor, all within the same molecule.[8]

Mechanism and Thermodynamic Control

The reaction is typically base-catalyzed and proceeds through the formation of an enolate, which then attacks the other carbonyl group to form a five- or six-membered ring.[8] The initial aldol addition product is a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone. The formation of five- and six-membered rings is generally favored due to their lower ring strain compared to smaller or larger rings.[8] The reversibility of the aldol reaction steps often leads to the formation of the most thermodynamically stable product.[8]

For the synthesis of a 3-ethenylcyclopentan-1-one derivative, a suitably substituted 1,4-diketone precursor would be required. The vinyl group could either be present on the starting material or introduced in a subsequent step.

Experimental Protocol: A Generalized Intramolecular Aldol Condensation

Materials:

  • 1,4-Diketone precursor

  • Base (e.g., NaOH, KOH, or a non-nucleophilic base like DBU)

  • Solvent (e.g., ethanol, methanol, or THF)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • Dissolve the 1,4-diketone in the chosen solvent.

  • Add the base to the solution. The reaction may be run at room temperature or with heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Other Notable Synthetic Strategies

While the Nazarov cyclization, transition-metal-catalyzed cycloadditions, and intramolecular aldol reactions are prominent methods, other strategies also provide access to 3-ethenylcyclopentan-1-one derivatives. These include:

  • Radical Cyclizations: Radical-mediated cyclizations of appropriately functionalized acyclic precursors can lead to the formation of the cyclopentane ring.

  • Tandem Reactions: Multi-step, one-pot tandem reactions can offer increased efficiency by avoiding the isolation of intermediates.[9] These can involve a combination of reactions such as Michael additions, aldol reactions, and cyclizations.

  • Organocatalyzed Reactions: The use of small organic molecules as catalysts has gained prominence for the enantioselective synthesis of complex molecules, including cyclopentanone derivatives.[10]

Quantitative Data Summary

The following table provides a comparative overview of the typical yields and key reaction conditions for the discussed methodologies. Note that these are representative values and can vary significantly based on the specific substrates and catalysts used.

Synthetic MethodTypical Yield (%)Key Reagents/CatalystsTemperature (°C)
Nazarov Cyclization 60-95%Lewis acids (FeCl₃, BF₃·OEt₂), Protic acids-78 to 100
Pd-Catalyzed [3+2] Cycloaddition 70-90%Pd(0) catalysts, Chiral ligands25 to 100
Intramolecular Aldol Condensation 50-90%Base (NaOH, KOH, DBU)0 to 100

Conclusion and Future Outlook

The synthesis of 3-ethenylcyclopentan-1-one derivatives continues to be an active area of research, driven by the importance of this scaffold in natural product synthesis and drug discovery. The methodologies discussed in this guide, from the classic Nazarov cyclization to modern transition-metal-catalyzed reactions, provide a powerful toolkit for the construction of these valuable molecules.

Future developments in this field will likely focus on the discovery of more efficient and highly selective catalytic systems, particularly for asymmetric synthesis. The development of novel tandem reactions that can rapidly build molecular complexity from simple starting materials will also be a key area of exploration. The insights provided in this guide are intended to serve as a solid foundation for researchers and professionals as they navigate the challenges and opportunities in the synthesis of 3-ethenylcyclopentan-1-one derivatives.

References

[7] Morris, P. J. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC. [Link]

[1] Wikipedia. (n.d.). Nazarov cyclization reaction. [Link]

[10] ResearchGate. (n.d.). Asymmetric synthesis of cyclopentanones with vicinal carbon stereocenters. [Link]

[11] Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [Link]

[6] Wender, P. A., et al. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium- Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research. [Link]

[2] Habermas, K. L., et al. (n.d.). The Nazarov Cyclization. Organic Reactions. [Link]

[4] Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]

[12] ResearchGate. (n.d.). Synthesis of Substituted Cyclopentenol Derivatives via Intramolecular Addition Reaction of Vinylcopper Species. [Link]

[8] Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. [Link]

[13] Scite. (n.d.). Synthesis of 3-cyclopenten-1-one and 3-cyclopenten-1-ol. [Link]

Atesin, T. A. (n.d.). Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. [Link]

[14] ResearchGate. (n.d.). Asymmetric synthesis of the chiral cyclopentanone by means of Michael/cross‐benzoin cascade reaction. [Link]

[5] Zhang, J., et al. (2006). Efficient Synthesis of Cyclopentenones from Enynyl Acetates via Tandem Au(I)-Catalyzed 3,3-Rearrangement and the Nazarov Reaction. ACS Publications. [Link]

[15] Davies, I. W., et al. (2002). Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. Journal of Organic Chemistry. [Link]

[9] Reiss, A. K., et al. (n.d.). Tandem synthesis of 1-formyl-1,2,3-triazoles. PMC. [Link]

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Protocols & Analytical Methods

Method

Enantioselective synthesis protocols for 3-ethenylcyclopentan-1-one

Enantioselective Synthesis Protocols for 3-Ethenylcyclopentan-1-one: Catalytic Strategies and Mechanistic Insights Executive Summary 3-Ethenylcyclopentan-1-one (commonly referred to as 3-vinylcyclopentanone) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Enantioselective Synthesis Protocols for 3-Ethenylcyclopentan-1-one: Catalytic Strategies and Mechanistic Insights

Executive Summary

3-Ethenylcyclopentan-1-one (commonly referred to as 3-vinylcyclopentanone) is a highly versatile chiral building block. It serves as a critical intermediate in the total synthesis of complex natural products, particularly in the construction of the CD-ring systems of steroids (e.g., estrone, equilenin) and jasmonate derivatives. Establishing the absolute stereocenter at the C3 position via enantioselective conjugate addition (ECA) to 2-cyclopenten-1-one represents the most direct, atom-economical approach. This application note details the two most robust, field-proven methodologies for this transformation: Rhodium-catalyzed asymmetric conjugate addition (ACA) and Copper-catalyzed enantioselective conjugate addition.

Mechanistic Paradigms & Causality

Rhodium-Catalyzed Asymmetric Conjugate Addition

The Rh(I)-catalyzed 1,4-addition of vinylboronic acids or potassium vinyltrifluoroborates to 2-cyclopenten-1-one is a highly reliable method for generating 3-vinylcyclopentanones with exceptional enantiomeric excess (ee) .

Causality in Experimental Design: The active catalytic species is a chiral hydroxo-rhodium complex, typically [Rh(OH)((S)-BINAP)]2​ . The reaction initiates with the transmetalation of the vinylboron species to the Rh–OH complex, generating a highly reactive Rh–vinyl intermediate. The steric environment provided by the chiral BINAP ligand tightly controls the trajectory of the enone coordination, dictating the facial selectivity during the migratory insertion step. Crucially, the addition of a stoichiometric amount of water to the reaction mixture is not merely a solvent choice; it is mechanistically mandatory. Water hydrolyzes the resulting oxa- π -allylrhodium enolate, releasing the final product and turning over the catalytic cycle by regenerating the active hydroxo-rhodium species.

Rh_Catalytic_Cycle A 1. Hydroxo-Rhodium Dimer [Rh(OH)(BINAP)]2 B 2. Transmetalation Rh(BINAP)(Vinyl) A->B Vinylboronic acid - B(OH)3 C 3. Olefin Coordination π-Complex Formation B->C + 2-Cyclopenten-1-one D 4. Migratory Insertion Oxa-π-allyl Rh Enolate C->D Enantiodetermining Face Selection E 5. Hydrolysis Product Release D->E + H2O E->A - 3-Vinylcyclopentanone

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition to 2-cyclopenten-1-one.

Copper-Catalyzed Enantioselective Conjugate Addition

Copper-catalyzed ECA utilizes vinylaluminum or vinylmagnesium reagents in the presence of chiral N-heterocyclic carbene (NHC) or phosphoramidite ligands .

Causality in Experimental Design: The bidentate NHC ligand creates a rigid, sterically demanding chiral pocket around the Cu(I) center. This complex modulates the electronic "hardness" of the vinyl nucleophile, strongly favoring 1,4-conjugate addition (a soft-soft interaction) over direct 1,2-carbonyl addition. The vinylaluminum reagent is generated in situ via the hydroalumination of a terminal alkyne using DIBAL-H. DIBAL-H is specifically selected because it proceeds with strict syn-selectivity, ensuring the geometric integrity of the vinyl nucleophile prior to transmetalation to the copper center.

Validated Experimental Protocols

Protocol A: Rhodium-Catalyzed Synthesis of (S)-3-Ethenylcyclopentan-1-one

Self-Validating System: The use of potassium vinyltrifluoroborate prevents the protodeboration side-reactions common with free vinylboronic acids, ensuring high mass recovery. Reaction progress is validated via GC-MS to ensure complete consumption of the enone before quenching.

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Rh(OH)(COD)]2​ (1.5 mol%) and (S)-BINAP (3.3 mol%) in anhydrous 1,4-dioxane (0.2 M relative to the enone). Stir at 25 °C for 30 minutes. The solution will transition to a deep red-orange color, confirming the formation of the active [Rh(OH)((S)-BINAP)]2​ complex.

  • Reagent Addition: Add potassium vinyltrifluoroborate (1.5 equiv) to the mixture. Stir for 5 minutes, then add 2-cyclopenten-1-one (1.0 equiv) followed by degassed deionized water (1.0 equiv). Note: The exact stoichiometry of water prevents catalyst poisoning while enabling enolate hydrolysis.

  • Reaction Execution: Seal the tube and heat to 50 °C. Stir vigorously for 8–12 hours. Monitor the reaction via GC-MS or TLC (stain with anisaldehyde) until the enone peak is completely consumed.

  • Quench and Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NH4​Cl to break down any remaining boron complexes. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure (careful: the product is semi-volatile). Purify via flash column chromatography (silica gel, 9:1 Hexanes/EtOAc) to yield the product as a pale yellow oil.

Protocol B: NHC-Cu-Catalyzed Synthesis of Si-Substituted 3-Vinylcyclopentanones

Self-Validating System: The in situ generation of the vinylaluminum species is validated by the disappearance of the alkyne C-H stretch in IR or via rapid TLC check. Temperature control at -50 °C is critical; thermal spikes will lead to racemic background reactions.

  • In Situ Hydroalumination: To a solution of trimethylsilylacetylene (1.2 equiv) in anhydrous THF (0.5 M) at 0 °C under nitrogen, dropwise add DIBAL-H (1.2 equiv, 1.0 M in hexanes). Stir for 2 hours at room temperature to quantitatively form the (E)-1-(trimethylsilyl)vinylaluminum reagent.

  • Catalyst Assembly: In a separate flame-dried flask, combine CuCl2​⋅2H2​O (2.5 mol%), the chiral bidentate NHC ligand precursor (2.5 mol%), and sodium tert-butoxide (5.0 mol%) in THF. Stir for 30 minutes at room temperature to generate the active Cu(I)-NHC complex.

  • Conjugate Addition: Cool the catalyst solution to -50 °C. Cannulate the vinylaluminum reagent into the catalyst flask. Stir for 10 minutes, then add 2-cyclopenten-1-one (1.0 equiv) dropwise over 5 minutes to prevent localized heating.

  • Quench and Workup: Stir at -50 °C for 30 minutes. The reaction is typically instantaneous. Quench cold by the slow addition of 1N HCl (Caution: exothermic gas evolution from unreacted DIBAL-H). Warm to room temperature, extract with diethyl ether, wash with Rochelle's salt solution to remove aluminum salts, dry over Na2​SO4​ , and concentrate.

  • Purification: Flash chromatography (silica gel, 95:5 Hexanes/EtOAc) yields the highly enantioenriched Si-substituted 3-vinylcyclopentanone. The silyl group can be subsequently removed via protodesilylation with TFA if the terminal vinyl group is desired.

Quantitative Data Summarization

The following table summarizes the performance metrics of the primary catalytic systems and historical auxiliary-based methods for synthesizing 3-ethenylcyclopentan-1-one derivatives.

Synthesis MethodCatalyst SystemChiral Ligand / AuxiliaryNucleophile SourceTypical Yield (%)Enantiomeric Excess (ee %)
Rh-Catalyzed ACA [Rh(OH)(COD)]2​ (S)-BINAPPotassium vinyltrifluoroborate90–95%96–98%
Cu-Catalyzed ECA CuCl2​⋅2H2​O Bidentate NHCSi-containing Vinylaluminum85–95%90–98%
Chiral Sulfoxide None (Stoichiometric)(S)-(+)-Cyclopentenone sulfoxideVinylmagnesium bromide80–85%>98%

References

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844.[Link]

  • May, T. L., Dabrowski, J. A., & Hoveyda, A. H. (2011). Formation of Vinyl-, Vinylhalide- or Acyl-Substituted Quaternary Carbon Stereogenic Centers through NHC−Cu-Catalyzed Enantioselective Conjugate Additions of Si-Containing Vinylaluminums to β-Substituted Cyclic Enones. Journal of the American Chemical Society, 133(4), 736-739.[Link]

  • Posner, G. H., Mallamo, J. P., Miura, K., & Hulce, M. (1982). Asymmetric Carbon-Carbon Bond Formation Using Enantiomerically Pure Vinylic Sulfoxides. In Asymmetric Reactions and Processes in Chemistry (pp. 139-154). ACS Symposium Series.[Link]

Application

Application Note: 3-Ethenylcyclopentan-1-one as a Strategic Intermediate in Natural Product Total Synthesis

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental protocols, and strategic applications in complex polycyclic synthesis. Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental protocols, and strategic applications in complex polycyclic synthesis.

Executive Summary & Strategic Utility

In the realm of target-oriented total synthesis, 3-ethenylcyclopentan-1-one (commonly referred to as 3-vinylcyclopentanone) serves as a highly versatile bifunctional building block. Its structural architecture provides two orthogonal reactive sites: a cyclopentanone core primed for enolate chemistry or nucleophilic addition, and a terminal vinyl group that functions as an excellent dienophile, cross-metathesis partner, or oxidative cleavage target.

This intermediate has been instrumental in the total synthesis of complex natural products, most notably in the stereoselective construction of the steroidal C/D ring system (e.g., estrone and estradiol derivatives)[1], the assembly of bridged bicyclic terpenoids like fenchone[2], and the synthesis of iridoid lactones such as mitsugashiwalactone[3].

Mechanistic Rationale in Target-Oriented Synthesis

Steroid Core Assembly via Intramolecular Diels-Alder (IMDA)

The most elegant application of 3-ethenylcyclopentan-1-one derivatives is found in the synthesis of aromatic steroids. By tethering a benzocyclobutene moiety to the cyclopentanone core, researchers can leverage thermal activation to drive a cascade reaction. Heating the system triggers a conrotatory electrocyclic ring opening of the benzocyclobutene, generating a highly reactive o-quinodimethane diene[4]. The pendant 3-vinyl group on the cyclopentane ring acts as an intramolecular dienophile. Because the reacting groups are tethered, the transition state is highly ordered, overriding intermolecular side reactions and dictating the precise stereochemistry of the resulting tetracyclic steroid framework[5].

Terpenoid and Iridoid Construction

For smaller, highly substituted bicyclic systems, the 3-vinyl group serves as a latent handle for ring expansion or lactonization. In the synthesis of (+)-fenchone and its photoisomers, the vinyl group undergoes specific photochemical or pyrolytic rearrangements[6]. In iridoid synthesis, the vinyl appendage is typically oxidized or subjected to halolactonization to form fused heterocyclic systems[3].

Synthetic Workflow Visualization

Pathway N1 2,2-Disubstituted Cyclopentane-1,3-dione N2 Vinylmagnesium Bromide (1,2-Addition) N1->N2 THF, 0 °C N3 3-Ethenylcyclopentan-1-one (Key Intermediate) N2->N3 Chemoselective N4 Benzocyclobutene Thermolysis N3->N4 Heat (>150 °C) N7 Oxidative Cleavage / Lactonization N3->N7 Functionalization N5 o-Quinodimethane Intermediate N4->N5 Electrocyclic Ring Opening N6 Steroid Total Synthesis (e.g., Estrone Derivatives) N5->N6 Intramolecular Diels-Alder N8 Terpenoid / Iridoid Synthesis (e.g., Mitsugashiwalactone) N7->N8 Ring Closure

Synthetic workflow of 3-ethenylcyclopentan-1-one intermediates to natural products.

Validated Experimental Protocols

Protocol 1: Chemoselective Synthesis of 3-Hydroxy-3-vinylcyclopentan-1-ones

Objective: To install the vinyl group via Grignard addition while preventing unwanted enolization of the 1,3-dione precursor[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Causality: Grignard reagents are exquisitely sensitive to moisture; trace water will prematurely protonate the vinylmagnesium bromide, terminating the reaction.

  • Substrate Dissolution: Dissolve the 2,2-disubstituted cyclopentane-1,3-dione (e.g., 170 mg) in anhydrous tetrahydrofuran (THF, 5 mL). Cool the solution to 0 °C using an ice bath. Causality: The 2,2-disubstitution is critical—it blocks enolization at the C2 position, forcing the Grignard reagent to act strictly as a nucleophile rather than a base. The 0 °C temperature further suppresses side reactions and favors 1,2-addition over 1,4-conjugate addition.

  • Reagent Addition: Add a 1.4 M solution of vinylmagnesium bromide in THF (3 mL) dropwise over 10 minutes. Stir the mixture for 4 hours, allowing it to slowly warm to room temperature.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer with diethyl ether. Causality: A weakly acidic NH4​Cl quench is required to neutralize the magnesium alkoxide without triggering the acid-catalyzed dehydration of the newly formed fragile tertiary alcohol.

  • Self-Validation System: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the UV-active diketone and the appearance of a more polar spot indicates successful conversion. Post-quench, IR spectroscopy must show a broad −OH stretch (~3400 cm⁻¹) and the retention of a single carbonyl stretch (~1740 cm⁻¹), validating chemoselective mono-addition.

Protocol 2: Thermolytic Intramolecular Cycloaddition for Steroid Frameworks

Objective: To construct the tetracyclic steroid core via the generation of an o-quinodimethane intermediate[4].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the 3-vinylcyclopentanone derivative (e.g., 70 mg) in anhydrous o-dichlorobenzene (10 mL). Causality:o-Dichlorobenzene is chosen for its high boiling point (180 °C) and inertness, which are necessary to reach the activation energy required for the electrocyclic ring opening.

  • Thermolysis: Heat the solution to reflux (180 °C) under a strict argon atmosphere for 5 hours. Causality: Thermal activation forces the benzocyclobutene moiety to undergo conrotatory ring opening. The resulting o-quinodimethane is highly unstable and immediately trapped by the tethered 3-vinyl group via an Intramolecular Diels-Alder (IMDA) reaction.

  • Purification: Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the oily residue via silica gel chromatography (Benzene-Hexane 4:1 v/v).

  • Self-Validation System: The completion of the IMDA reaction is confirmed by ¹H NMR of the crude mixture. The complete disappearance of the terminal vinyl proton multiplets ( δ 5.0–6.0 ppm) and the emergence of upfield aliphatic signals corresponding to the newly formed polycyclic framework confirms successful cycloaddition.

Quantitative Data & Reaction Parameters

The following table summarizes the reaction parameters and yields for key natural product syntheses utilizing the 3-ethenylcyclopentan-1-one intermediate:

Target Natural ProductKey IntermediateReaction TypeCritical ConditionsYield / OutcomeRef.
14α-hydroxyestrone 3-methyl ether 3-hydroxy-3-vinylcyclopentan-1-one derivativeIMDA Cycloadditiono-dichlorobenzene, 180 °C, 5 h76.2% (High stereoselectivity)[1],[4]
17-O-acetyl-14α-hydroxy-estradiol 3-hydroxy-3-vinylcyclopentan-1-one derivativeThermolysisHeat, Inert AtmosphereStereoselective Core Assembly[5]
(+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone Acetoxyketone precursorPyrolysisHeatPhotoisomer of trans-caran-4-one[2],[6]
Mitsugashiwalactone 2-Carbomethoxy-3-vinylcyclopentanoneLactonization / OxidationStandard DeprotectionIridoid Ring Closure[3]

References

  • [1] Kametani, T., Aizawa, M., & Nemoto, H. (1980). A stereoselective total synthesis of 17-O-acetyl-14α-hydroxy-3-O-methyl-11-oxo-estradiol-17β. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. URL:[Link]

  • [2] Boyle, P. H., Cocker, W., Grayson, D. H., & Shannon, P. V. R. (1971). Total synthesis of (±)-fenchone, a synthesis of (+)-fenchone and of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone, a photoisomer of (–)-trans-caran-4-one. Journal of the Chemical Society D. RSC Publishing. URL:[Link]

  • [4] Kametani, T., et al. Total synthesis of 14α-hydroxyestrone 3-methyl ether. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. URL:[Link]

  • [5] A stereoselective total synthesis of 17-O-acetyl-14α-hydroxy-3-O-methyl-11-oxo-estradiol-17β. RSC Publishing. URL:[Link]

  • [6] Boyle, P. H., et al. (+)-cis-2,2,5-Trimethyl-3-vinylcyclopentanone, a Photoisomer of (-)-trans-Caran-4-one. RSC Publishing. URL:[Link]

  • [3] Improved route to 3-vinyl substituted cyclopentanones. Synthesis of mitsugashiwalactone. ACS Publications. URL:[Link]

Sources

Method

Topic: Conjugate Addition Methods for the Synthesis of 3-Ethenylcyclopentan-1-one

An Application Note and Protocol Guide For Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethenylcyclopentan-1-one is a valuable synthetic intermediate, featuring a versatile cyclopentanone co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenylcyclopentan-1-one is a valuable synthetic intermediate, featuring a versatile cyclopentanone core and a reactive vinyl group amenable to a wide array of chemical transformations. Its synthesis is a foundational exercise in carbon-carbon bond formation, frequently accomplished via conjugate addition to cyclopentenone. This application note provides a detailed exploration of robust and field-proven methods for this synthesis, with a focus on the underlying principles, experimental causality, and practical execution. The protocols described herein are designed to be self-validating, offering clear guidance from reagent preparation to product purification and characterization.

Conjugate addition, or 1,4-Michael addition, to α,β-unsaturated systems is a cornerstone of modern organic synthesis.[1] For the introduction of a vinyl group onto the cyclopentenone scaffold, "soft" organometallic nucleophiles are required to ensure selective attack at the β-carbon rather than the carbonyl carbon (1,2-addition).[2][3] Organocopper reagents, in particular, are exceptionally well-suited for this purpose due to their inherent soft nucleophilicity and high reliability.[4][5]

This guide will detail two primary, highly effective protocols: the use of stoichiometric lithium divinylcuprate (a Gilman reagent) and the more atom-economical copper-catalyzed addition of a vinyl Grignard reagent.

Method 1: Stoichiometric Gilman Cuprate Addition

The use of a Gilman reagent, such as lithium divinylcuprate ((CH₂=CH)₂CuLi), is the classic and highly reliable method for performing conjugate addition of a vinyl group.[2] These reagents are prepared from a copper(I) salt and two equivalents of an organolithium reagent.[5] The resulting organocuprate is a soft, weakly basic nucleophile that selectively adds to the β-position of enones.[3][4]

Scientific Rationale and Mechanistic Overview

The preference for 1,4-addition is a direct consequence of the electronic properties of the organocuprate. The reaction is believed to proceed through an initial coordination of the cuprate to the enone, forming a d-π* complex.[5][6] This is followed by oxidative addition of the copper(I) species to the β-carbon to form a transient Cu(III) intermediate, which then undergoes rate-determining reductive elimination to furnish the lithium enolate product and a neutral organocopper species.[1][4][6] The enolate is then protonated during aqueous workup to yield the final ketone. The low temperatures (typically -78 °C) are critical for maintaining the stability of the thermally sensitive organocuprate reagent.[5]

gilman_mechanism Figure 1: Gilman Cuprate Addition Mechanism Cyclopentenone Cyclopentenone PiComplex π-Complex Cyclopentenone->PiComplex Gilman Li⁺[ (H₂C=CH)₂Cu ]⁻ Gilman->PiComplex CuIII Cu(III) Intermediate PiComplex->CuIII Oxidative Addition Enolate Lithium Enolate CuIII->Enolate Reductive Elimination Workup H₃O⁺ Workup Enolate->Workup Product 3-Ethenylcyclopentan-1-one Workup->Product

Caption: Figure 1: Gilman Cuprate Addition Mechanism

Quantitative Data Summary: Method 1
ParameterValueNotes
Cyclopentenone1.0 equivThe limiting reagent.
Vinyllithium2.2 equivPrepared in situ or used as a commercial solution.
Copper(I) Iodide (CuI)1.1 equivForms the Gilman reagent with vinyllithium.
SolventAnhydrous Diethyl Ether or THFMust be scrupulously dry.
Temperature-78 °C to 0 °CCritical for cuprate stability and reaction control.
Reaction Time2-4 hoursMonitored by Thin Layer Chromatography (TLC).
Expected Yield 75-90% Yields are post-purification.
Detailed Experimental Protocol: Method 1

Materials:

  • Copper(I) Iodide (CuI, 99.99%, purified)

  • Vinyllithium (solution in THF, titrated) or Vinyl bromide and tert-Butyllithium

  • 2-Cyclopenten-1-one (distilled prior to use)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes for inert atmosphere transfers

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • Cuprate Formation: To the flask, add purified Copper(I) Iodide (1.1 equiv). Cool the flask to -40 °C in a dry ice/acetonitrile bath. Add anhydrous Et₂O via syringe. To this stirred slurry, add a solution of vinyllithium (2.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -35 °C. The slurry will change color, typically to a dark-colored solution or suspension, indicating the formation of the lithium divinylcuprate. Stir the mixture at this temperature for 30 minutes.

  • Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). In a separate flame-dried flask, prepare a solution of freshly distilled 2-cyclopenten-1-one (1.0 equiv) in anhydrous Et₂O. Add the cyclopentenone solution dropwise to the stirred cuprate solution over 20-30 minutes.

  • Reaction Progression: Allow the reaction to stir at -78 °C. The progress can be monitored by TLC. To do this, carefully withdraw a small aliquot, quench it with saturated NH₄Cl, extract with ether, and spot on a TLC plate against the starting material. Once the starting material is consumed (typically 2-3 hours), the reaction is complete.

  • Workup and Quench: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution until the dark color dissipates and salts precipitate. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-ethenylcyclopentan-1-one.

Method 2: Copper-Catalyzed Grignard Addition

While effective, the Gilman protocol is stoichiometrically inefficient as only one of the two vinyl groups on the cuprate is transferred. A more modern and atom-economical approach is the use of a catalytic amount of a copper salt to promote the conjugate addition of a Grignard reagent.[4][7] Vinylmagnesium halides, which are readily available and less expensive than organolithiums, typically perform 1,2-addition on enones. However, the presence of a copper catalyst completely shifts the selectivity to the desired 1,4-addition.[4]

Scientific Rationale

The mechanism is believed to involve a rapid transmetalation between the Grignard reagent and the copper(I) catalyst to form a transient organocopper species in situ.[7] This species then acts as the soft nucleophile, adding to the enone in a manner analogous to the Gilman reagent. The catalytic cycle is regenerated, making the process highly efficient. This method avoids the need to prepare a stoichiometric cuprate reagent and often proceeds under milder conditions.

grignard_workflow Figure 2: Workflow for Cu-Catalyzed Grignard Addition Start Flame-dried flask under N₂/Ar AddCu Add CuBr·SMe₂ (catalyst) and Cyclopentenone in THF Start->AddCu Cool Cool to -78 °C AddCu->Cool AddGrignard Add Vinylmagnesium Bromide dropwise over 30 min Cool->AddGrignard React Stir at -78 °C for 1-2 h AddGrignard->React Quench Quench with sat. aq. NH₄Cl React->Quench Workup Warm to RT, Extract, Dry, Concentrate Quench->Workup Purify Flash Column Chromatography Workup->Purify Product Pure 3-Ethenylcyclopentan-1-one Purify->Product

Caption: Figure 2: Workflow for Cu-Catalyzed Grignard Addition

Quantitative Data Summary: Method 2
ParameterValueNotes
Cyclopentenone1.0 equivThe limiting reagent.
Vinylmagnesium Bromide1.2-1.5 equivCommercially available Grignard reagent.
Copper(I) Bromide-Dimethyl Sulfide Complex (CuBr·SMe₂)1-5 mol%A common and effective catalyst.[8]
SolventAnhydrous Tetrahydrofuran (THF)Grignard reagents are typically sold in THF.
Temperature-78 °C to 0 °CLower temperatures improve selectivity.
Reaction Time1-3 hoursGenerally faster than the stoichiometric method.
Expected Yield 80-95% Often higher and more reproducible than Method 1.
Detailed Experimental Protocol: Method 2

Materials:

  • Copper(I) Bromide-Dimethyl Sulfide Complex (CuBr·SMe₂)

  • Vinylmagnesium Bromide (1.0 M solution in THF)

  • 2-Cyclopenten-1-one (distilled prior to use)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa, needles, and syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Addition funnel (optional, for larger scale)

Procedure:

  • Apparatus Setup: Assemble a flame-dried two-necked flask with a stir bar under a positive pressure of nitrogen or argon.

  • Catalyst and Substrate Loading: To the flask, add the copper(I) bromide-dimethyl sulfide complex (e.g., 0.05 equiv). Add anhydrous THF, followed by freshly distilled 2-cyclopenten-1-one (1.0 equiv) via syringe.

  • Cooling: Cool the resulting solution to -78 °C in a dry ice/acetone bath with vigorous stirring.

  • Grignard Addition: Add the vinylmagnesium bromide solution (1.2 equiv) dropwise via syringe over approximately 30-45 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition to maximize 1,4-selectivity.

  • Reaction and Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for 1-2 hours. Monitor the reaction's completion by TLC as described in Method 1.

  • Workup: Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the title compound.

References

  • Reactions of organocopper reagents - Wikipedia. (n.d.). Retrieved from [Link]

  • Woodward, S. (2000). Decoding the 'black box' reactivity that is organocuprate conjugate addition chemistry. Chemical Society Reviews, 29, 393-401. Retrieved from [Link]

  • Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. Retrieved from [Link]

  • Schwartz, J., Loots, M. J., & Kosugi, H. (1980). Conjugate Addition of a Vinylzirconium Reagent: 3-(1-Octen-1-yl)Cyclopentanone. Journal of the American Chemical Society, 102(4), 1333-1348.
  • Organic Chemistry Portal. (2005). Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Alexakis, A., & Mauduit, M. (2006). Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones. Construction of All-Carbon Quaternary Chiral Centers. Journal of the American Chemical Society, 128(29), 9474-9475.
  • Feringa, B. L., et al. (2004). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones. Journal of the American Chemical Society, 126(40), 12784-12785. Retrieved from [Link]

  • Yan, Y. (2018). Copper-catalyzed enantioselective conjugate addition of Grignard reagent to non-activated acceptors. University of Groningen. Retrieved from [Link]

  • House, H. O., & Umen, M. J. (1973). The Mechanism of Organocuprate 1,4-Addition Reactions with α,β-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. Journal of the American Chemical Society, 95(25), 8448-8456.
  • Wipf, P. (2007). The Synthetic & Mechanistic Chemistry of Cuprates I. Basic Principles. University of Pittsburgh.
  • Posner, G. H., Mallamo, J. P., Hulce, M., & Frye, L. L. (1982). Asymmetric induction during organometallic conjugate addition to enantiomerically pure 2-(arylsulfinyl)-2-cyclopentenones. Journal of the American Chemical Society, 104(15), 4180-4185.
  • Ready, J. (n.d.). Conjugate Addition. UT Southwestern Medical Center.
  • Piers, E., & Oballa, R. M. (1996). (Trimethylstannyl)vinyl Cuprates: Generation and Conjugate Addition Reactions. The Journal of Organic Chemistry, 61(24), 8439-8447. Retrieved from [Link]

  • Sun, R. C., Okabe, M., Coffen, D. L., & Schwartz, J. (1993). Conjugate Addition of a Vinylzirconium Reagent: 3-(1-Octen-1-yl)cyclopentanone. Organic Syntheses, 71, 83. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Chem-Station. (2014). Organocuprates. Retrieved from [Link]

  • Coffen, D. L. (1985). Conjugate addition of organocuprates generated from copper (i) cyanide and vinyl stannanes useful in prostaglandin analog synthesis. Google Patents.
  • Chemistry Steps. (2024). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

  • Posner, G. H. (1983). Cyclopentanecarboxylic acid, 2-ethenyl-5-oxo-, methyl ester. Organic Syntheses, 61, 122. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Ring-Closing Metathesis Using 3-Ethenylcyclopentan-1-one

Introduction: The Strategic Value of Bicyclo[3.3.0]octane Scaffolds in Modern Chemistry The bicyclo[3.3.0]octane framework is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Bicyclo[3.3.0]octane Scaffolds in Modern Chemistry

The bicyclo[3.3.0]octane framework is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of novel therapeutics. Molecules incorporating this framework have shown a wide range of biological activities. Ring-Closing Metathesis (RCM) has emerged as a powerful and efficient strategy for the construction of such bicyclic systems, offering high functional group tolerance and operational simplicity.[1]

This guide provides detailed protocols for the synthesis of a bicyclo[3.3.0]octane derivative starting from the readily available 3-ethenylcyclopentan-1-one. The synthetic strategy involves a two-step sequence: the nucleophilic addition of an allyl group to the ketone to form a diene precursor, followed by an intramolecular ring-closing metathesis reaction to construct the bicyclic core.

Experimental Workflow Overview

The overall synthetic strategy is a two-step process beginning with the allylation of 3-ethenylcyclopentan-1-one to create a diene, followed by the ring-closing metathesis to form the bicyclic alcohol.

G A 3-Ethenylcyclopentan-1-one B Allylation Reaction (Allylmagnesium bromide, THF) A->B Step 1 C 1-Allyl-3-ethenylcyclopentan-1-ol (Diene Precursor) B->C D Ring-Closing Metathesis (Grubbs Catalyst, CH2Cl2) C->D Step 2 E Bicyclo[3.3.0]oct-1-en-5-ol (Final Product) D->E

Caption: Synthetic workflow from 3-ethenylcyclopentan-1-one to bicyclo[3.3.0]oct-1-en-5-ol.

Part 1: Synthesis of the Diene Precursor: 1-Allyl-3-ethenylcyclopentan-1-ol

The first step in the sequence is the creation of a suitable diene for the RCM reaction. This is achieved through the nucleophilic addition of an allyl Grignard reagent to the carbonyl group of 3-ethenylcyclopentan-1-one.

Protocol 1: Allylation of 3-Ethenylcyclopentan-1-one

Materials:

  • 3-Ethenylcyclopentan-1-one

  • Allylmagnesium bromide (1.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 3-ethenylcyclopentan-1-one (1.0 eq) to a round-bottom flask containing anhydrous THF (to make a 0.2 M solution). Cool the flask to 0 °C using an ice bath.

  • Grignard Addition: Slowly add allylmagnesium bromide (1.2 eq) dropwise to the stirred solution of the ketone over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, 1-allyl-3-ethenylcyclopentan-1-ol, can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Part 2: Ring-Closing Metathesis to Bicyclo[3.3.0]oct-1-en-5-ol

With the diene precursor in hand, the key ring-closing metathesis step is performed using a second-generation Grubbs catalyst. The choice of a second-generation catalyst is due to its higher activity and broader functional group tolerance compared to the first-generation catalysts.

Catalytic Cycle of Ring-Closing Metathesis

The RCM reaction proceeds via the Chauvin mechanism, involving a series of [2+2] cycloadditions and cycloreversions catalyzed by the ruthenium carbene complex.

G cluster_0 Catalytic Cycle Ru=CH2 Active Catalyst [Ru]=CH2 Intermediate1 Metallacyclobutane Intermediate Ru=CH2->Intermediate1 [2+2] cycloaddition Diene Diene Substrate Diene->Intermediate1 Intermediate2 New Ruthenium Carbene Intermediate1->Intermediate2 [2+2] cycloreversion Product Cyclic Product Intermediate2->Product Intramolecular [2+2] cycloaddition Product->Ru=CH2 [2+2] cycloreversion Ethylene Ethylene (byproduct) Product->Ethylene

Caption: Simplified Chauvin mechanism for Ring-Closing Metathesis.

Protocol 2: Ring-Closing Metathesis of 1-Allyl-3-ethenylcyclopentan-1-ol

Materials:

  • 1-Allyl-3-ethenylcyclopentan-1-ol

  • Grubbs Catalyst®, 2nd Generation

  • Anhydrous dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel

  • Nitrogen or Argon gas supply with a bubbler

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-allyl-3-ethenylcyclopentan-1-ol (1.0 eq) in anhydrous and deoxygenated DCM (to achieve a 0.01 M concentration).

  • Inert Atmosphere: Bubble nitrogen or argon through the solution for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Grubbs Catalyst®, 2nd Generation (2-5 mol%) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 40 °C) under a continuous slow flow of nitrogen or argon to facilitate the removal of the ethylene byproduct.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.

  • Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure bicyclo[3.3.0]oct-1-en-5-ol. For removal of residual ruthenium byproducts, various methods have been reported, including treatment with triphenylphosphine oxide or dimethyl sulfoxide followed by filtration through silica gel.[2][3]

Quantitative Data Summary

StepReactantProductCatalyst (Loading)SolventTemp. (°C)Typical Yield (%)
13-Ethenylcyclopentan-1-one1-Allyl-3-ethenylcyclopentan-1-ol-THF0 to RT85-95
21-Allyl-3-ethenylcyclopentan-1-olBicyclo[3.3.0]oct-1-en-5-olGrubbs II (2-5 mol%)DCM4080-90

Applications in Drug Development and Medicinal Chemistry

The resulting bicyclic alcohol, bicyclo[3.3.0]oct-1-en-5-ol, is a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, and the double bond can be subjected to various transformations such as hydrogenation, epoxidation, or dihydroxylation to introduce additional stereocenters.

The rigid bicyclo[3.3.0]octane core is found in a number of biologically active natural products and has been utilized as a key structural element in the design of novel therapeutic agents. For instance, bicyclic compounds have applications in the development of medicines for preventing or treating atherosclerosis.[4] The conformational rigidity of the scaffold can lead to enhanced binding affinity and selectivity for biological targets.[5]

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]

  • Application of bicyclic alcohol compound in preparation of medicine for preventing or treating atherosclerosis and pharmaceutical composition. (2021).
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 7(19), 4033-4035. [Link]

  • Georgiou, I., & Kourounakis, A. P. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(2), 1-4. [Link]

  • Vitale, P., & Piarulli, U. (2018). Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. Tetrahedron, 74(38), 5257-5264. [Link]

  • Ring-closing metathesis - Wikipedia. (n.d.). Retrieved April 9, 2026, from [Link]

Sources

Method

Step-by-step protocol for the alpha-alkylation of 3-ethenylcyclopentan-1-one

Application Note: Regioselective α -Alkylation of 3-Ethenylcyclopentan-1-one Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective α -Alkylation of 3-Ethenylcyclopentan-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

The functionalization of cyclopentanoid building blocks is a cornerstone in the total synthesis of complex natural products, such as prostaglandins and jasmonates [1]. 3-Ethenylcyclopentan-1-one (CAS: 50337-14-9) [2] is a highly versatile, unsymmetrical ketone. Due to its lack of symmetry, the primary challenge in its α -alkylation is achieving high regioselectivity.

Deprotonation can occur at either the C2 or C5 position. The C2 position is adjacent to the C3 stereocenter bearing the vinyl group, making it sterically hindered. Conversely, the C5 position is relatively unhindered. By employing strict kinetic control—utilizing a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures (–78 °C)—deprotonation is directed almost exclusively to the less hindered C5 position [3].

To ensure the resulting lithium enolate reacts efficiently with alkyl halides, the addition of a polar aprotic co-solvent such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is critical. DMPU breaks up the stable lithium enolate hexamers/tetramers into more reactive monomeric species, significantly accelerating the electrophilic trapping step.

G A 3-Ethenylcyclopentan-1-one (Starting Material) B LDA, THF, -78°C (Kinetic Deprotonation) A->B Step 1 C C5 Lithium Enolate (Less Hindered) B->C D Alkyl Halide (R-X) + DMPU C->D Step 2 E 5-Alkyl-3-ethenyl- cyclopentan-1-one D->E

Fig 1: Kinetic workflow for the regioselective C5-alkylation of 3-ethenylcyclopentan-1-one.

Experimental Protocol: Synthesis of 5-Benzyl-3-ethenylcyclopentan-1-one

This protocol describes a self-validating system where precise temperature control and reagent stoichiometry dictate the regiochemical outcome.

Reagents and Equipment
  • Substrate: 3-Ethenylcyclopentan-1-one (1.0 equiv, rigorously dried over 4Å molecular sieves)

  • Base: Diisopropylamine (1.1 equiv) and n -Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Electrophile: Benzyl bromide (1.2 equiv, freshly distilled)

  • Additive: DMPU (2.0 equiv, distilled from CaH 2​ )

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon/nitrogen manifold, cryogenic cooling bath (dry ice/acetone).

Step-by-Step Methodology

Step 1: In Situ Generation of LDA Causality: Commercially available LDA solutions degrade over time, leading to inaccurate stoichiometry and poor regioselectivity. Fresh preparation ensures a precise 1:1 ratio of active base.

  • Purge a flame-dried 50 mL Schlenk flask with argon.

  • Add anhydrous THF (10 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add n -Butyllithium (4.2 mL, 2.5 M in hexanes, 10.5 mmol) dropwise via syringe over 5 minutes.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Kinetic Enolate Formation Causality: Addition must be slow and strictly maintained at –78 °C. If the local temperature rises, the kinetic C5 enolate will equilibrate to the more thermodynamically stable C2 enolate, destroying regioselectivity.

  • Cool the LDA solution to –78 °C using a dry ice/acetone bath.

  • Dissolve 3-ethenylcyclopentan-1-one (1.10 g, 10.0 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise down the side of the flask over 15 minutes.

  • Stir the resulting enolate solution at –78 °C for 45 minutes.

Step 3: Electrophilic Trapping (Alkylation) Causality: Benzyl bromide is a highly reactive electrophile, but lithium enolates are highly aggregated in THF. The addition of DMPU breaks these aggregates, exposing the naked enolate for a rapid S N​ 2 attack.

  • Add DMPU (2.42 mL, 20.0 mmol) dropwise to the enolate solution at –78 °C. Stir for 10 minutes.

  • Add benzyl bromide (1.43 mL, 12.0 mmol) dropwise.

  • Maintain the reaction at –78 °C for 2 hours, then allow it to slowly warm to –40 °C over 1 hour to drive the reaction to completion.

Step 4: Quench and Purification Causality: Quenching with a mild proton source (NH 4​ Cl) prevents base-catalyzed aldol condensation of the product during workup.

  • Quench the reaction at –40 °C by rapidly adding saturated aqueous NH 4​ Cl (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Wash the combined organic layers with water (to remove DMPU) and brine, then dry over anhydrous Na 2​ SO 4​ .

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to afford the target compound.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting regioselectivity (C5 vs. C2 alkylation) and yield.

EntryBaseSolventAdditiveTemp (°C)Regiomeric Ratio (C5:C2)Isolated Yield (%)
1NaHTHFNone0 to 2515 : 8542% (Complex mixture)
2LDATHFNone-7888 : 1265%
3LDATHFHMPA (2 eq)-7895 : 584%
4 LDA THF DMPU (2 eq) -78 96 : 4 86%
5LHMDSTHFDMPU (2 eq)-7880 : 2071%

Note: Entry 4 represents the optimized conditions. DMPU is utilized as a safer, less toxic alternative to HMPA while maintaining equivalent aggregate-breaking efficacy.

References

  • Organic Syntheses Procedure: Cyclopentanecarboxylic acid, 2-ethenyl-5-oxo-, methyl ester.Organic Syntheses.
  • 3-Ethenylcyclopentan-1-one - Related Substances.United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
  • Supporting Information: Synthesis of 3-ethenylcyclopentan-1-one derivatives.Wiley-VCH.
Application

Selective Functionalization of the Vinyl Group in 3-Ethenylcyclopentan-1-one: A Technical Guide for Advanced Synthesis

Strategic Context & Substrate Profiling Derivatives of 3-ethenylcyclopentan-1-one (commonly referred to as 3-vinylcyclopentanone) are highly versatile building blocks utilized in the total synthesis of complex natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Substrate Profiling

Derivatives of 3-ethenylcyclopentan-1-one (commonly referred to as 3-vinylcyclopentanone) are highly versatile building blocks utilized in the total synthesis of complex natural products, including prostaglandins, methyl dihydrojasmonate, and steroidal frameworks like estrone[1]. The strategic value of this substrate lies in the presence of two orthogonal functional groups: an electrophilic cyclic ketone and a π -nucleophilic terminal alkene.

For drug development professionals and synthetic chemists, the challenge is achieving absolute chemoselectivity. The goal is to functionalize the unactivated terminal vinyl group without causing undesired reactions (such as enolization, reduction, or nucleophilic attack) at the cyclopentanone core[2]. By exploiting the distinct electronic and steric properties of these two moieties, we can execute highly divergent synthetic pathways.

DivergentPathways SM 3-Ethenylcyclopentan-1-one Wacker Wacker Oxidation (PdCl2, CuCl, O2) SM->Wacker Metathesis Cross-Metathesis (Grubbs II, Olefin) SM->Metathesis Hydroboration Hydroboration-Oxidation (1. Acetalization 2. 9-BBN 3. H2O2) SM->Hydroboration Prod1 3-Acetylcyclopentan-1-one (Markovnikov) Wacker->Prod1 Prod2 Functionalized Alkene (Chain Extension) Metathesis->Prod2 Prod3 3-(2-Hydroxyethyl)cyclopentan-1-one (Anti-Markovnikov) Hydroboration->Prod3

Divergent synthetic pathways for the selective functionalization of 3-ethenylcyclopentan-1-one.

Mechanistic Causality in Chemoselective Functionalization

To design a self-validating experimental protocol, one must understand the causality behind the reagent selection:

  • Transition Metal Catalysis (Pd, Ru): Palladium(II) acts as a soft Lewis acid. According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) preferentially coordinates to the soft π -electron cloud of the terminal alkene rather than the hard oxygen atom of the ketone[3]. Similarly, Ruthenium-alkylidene catalysts used in olefin metathesis are highly carbophilic and react exclusively with alkenes, leaving carbonyls entirely untouched.

  • Borane-Mediated Functionalization: Borane reagents are electrophilic and will readily reduce ketones to secondary alcohols. Therefore, while sterically hindered boranes (like 9-BBN) exhibit a strong kinetic preference for unhindered terminal alkenes, relying solely on steric differentiation is a high-risk strategy in a rigorous pharmaceutical setting. A robust protocol mandates the transient protection of the ketone to guarantee 100% chemoselectivity.

Validated Experimental Protocols

Protocol A: Wacker-Tsuji Oxidation (Markovnikov Selectivity)

Objective: Conversion of the vinyl group to an acetyl group to yield 3-acetylcyclopentan-1-one. Causality: The Pd(II) catalyst coordinates to the terminal alkene. Nucleophilic attack by water occurs at the more substituted carbon (Markovnikov addition) due to the stabilization of the developing positive charge, followed by β -hydride elimination and tautomerization to form the methyl ketone[3].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethenylcyclopentan-1-one (10.0 mmol, 1.0 equiv) in 35 mL of a DMF/H 2​ O mixture (7:1, v/v).

  • Catalyst Addition: Add PdCl 2​ (0.5 mmol, 5 mol%) and CuCl (10.0 mmol, 1.0 equiv). The CuCl is essential as a stoichiometric co-catalyst to reoxidize the transiently formed Pd(0) back to the active Pd(II) species.

  • Oxidation: Seal the flask with a septum, evacuate, and backfill with an O 2​ balloon (1 atm). Stir the dark mixture vigorously at room temperature (20–25 °C) for 14 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 3:1; stain with KMnO 4​ ). The starting material will appear as a rapidly fading alkene spot. Once complete, quench the reaction by adding 20 mL of 1N HCl.

  • Isolation: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers sequentially with water (2 × 20 mL) and brine (20 mL) to remove DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (silica gel) to isolate 3-acetylcyclopentan-1-one.

WackerMechanism Pd_cat Pd(II) Catalyst Pi_complex π-Alkene-Pd(II) Complex Pd_cat->Pi_complex + Alkene Hydroxypalladation Hydroxypalladation (H2O Attack) Pi_complex->Hydroxypalladation + H2O BetaElim β-Hydride Elimination Hydroxypalladation->BetaElim Enol_Pd0 Enol + Pd(0) BetaElim->Enol_Pd0 Product Methyl Ketone Product Enol_Pd0->Product Tautomerization Cu_cycle Cu(I)/Cu(II) Oxidation (O2) Enol_Pd0->Cu_cycle Pd(0) to Pd(II) Cu_cycle->Pd_cat

Catalytic cycle of the Wacker-Tsuji oxidation demonstrating chemoselective alkene activation.

Protocol B: Olefin Cross-Metathesis (Chain Extension)

Objective: Coupling the vinyl group with an electron-deficient olefin (e.g., methyl acrylate). Causality: The Grubbs 2nd Generation catalyst features an N-heterocyclic carbene (NHC) ligand that provides high stability and reactivity toward terminal alkenes, while remaining completely inert to the electrophilic ketone oxygen[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-ethenylcyclopentan-1-one (5.0 mmol, 1.0 equiv) and methyl acrylate (15.0 mmol, 3.0 equiv) in 50 mL of anhydrous, degassed dichloromethane (DCM).

  • Degassing (Critical Step): Sparge the solution with argon for 15 minutes. Oxygen must be strictly excluded to prevent the premature decomposition of the ruthenium alkylidene complex.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (0.25 mmol, 5 mol%) in one portion. The solution will turn a characteristic deep red/brown color.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C under an argon atmosphere for 4 hours.

  • Quenching: Cool the mixture to room temperature. Add 1.0 mL of ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-carbene to form an inactive Fischer carbene, halting the reaction and preventing isomerization during workup.

  • Purification: Concentrate the mixture directly onto silica gel and purify via column chromatography to yield methyl (E)-4-(3-oxocyclopentyl)but-2-enoate.

Protocol C: Chemoselective Hydroboration-Oxidation (Anti-Markovnikov)

Objective: Conversion of the vinyl group to a primary alcohol. Causality: To prevent the concurrent reduction of the cyclopentanone, the ketone is transiently masked as a 1,3-dioxolane. Subsequent hydroboration with 9-BBN ensures strict anti-Markovnikov regioselectivity due to the massive steric bulk of the bicyclic borane framework.

Step-by-Step Methodology:

  • Protection: In a flask equipped with a Dean-Stark trap, reflux 3-ethenylcyclopentan-1-one (10.0 mmol), ethylene glycol (15.0 mmol), and p-toluenesulfonic acid (0.5 mmol) in 40 mL of benzene. Reflux until water ceases to collect (~3 hours). Cool, wash with saturated NaHCO 3​ , dry, and concentrate to yield the protected acetal.

  • Hydroboration: Dissolve the crude acetal in 20 mL of anhydrous THF and cool to 0 °C under argon. Dropwise, add a solution of 9-BBN (0.5 M in THF, 24 mL, 1.2 equiv). Allow the mixture to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the flask back to 0 °C. Carefully add 10 mL of 3N NaOH (aq), followed by the slow, dropwise addition of 10 mL of 30% H 2​ O 2​ . Caution: Highly exothermic. Stir for 1 hour at room temperature.

  • Deprotection: To the same reaction flask, add 30 mL of 1N HCl and stir vigorously for 2 hours at room temperature to hydrolyze the acetal back to the ketone.

  • Isolation: Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na 2​ SO 4​ , and purify via chromatography to yield 3-(2-hydroxyethyl)cyclopentan-1-one.

Quantitative Data & Reaction Profiling

The following table summarizes the performance metrics and operational parameters for the three functionalization pathways described above.

ParameterProtocol A: Wacker OxidationProtocol B: Cross-MetathesisProtocol C: Hydroboration
Target Transformation Vinyl Methyl KetoneVinyl Substituted AlkeneVinyl Primary Alcohol
Regioselectivity MarkovnikovE-Isomer preferred (>10:1)Anti-Markovnikov
Chemoselectivity >99% (Ketone intact)>99% (Ketone intact)>99% (Requires Protection)
Typical Yield 75 - 82%85 - 90%68 - 74% (Over 3 steps)
Key Reagents PdCl 2​ , CuCl, O 2​ Grubbs 2nd Gen, Methyl AcrylateEthylene Glycol, 9-BBN, H 2​ O 2​
Scalability High (Readily scaled to >10g)Moderate (Catalyst cost is limiting)High

References

  • Title: Cyclopentanecarboxylic acid, 2-ethenyl-5-oxo-, methyl ester Source: Organic Syntheses URL: [Link]

  • Title: Transition-metal-catalyzed alkyne cyclizations. A cobalt-mediated total synthesis of dl-estrone Source: Journal of the American Chemical Society URL: [Link]

  • Title: Organocatalyzed Tsuji–Trost reaction: a new method for the closure of five- and six-membered rings Source: Tetrahedron URL: [Link]

  • Title: Base-Promoted Oxidative C—H Functionalization of α-Amino Carbonyl Compounds under Mild Metal-Free Conditions Source: ResearchGate / ChemInform URL: [Link]

Sources

Method

Application Note: Convergent Synthesis of Prostaglandin Analogs via a 3-Ethenylcyclopentan-1-one Scaffold

Strategic Rationale & Mechanistic Overview Prostaglandin analogs (PGAs) such as latanoprost, bimatoprost, and travoprost are potent ocular hypotensive agents widely prescribed as first-line treatments for open-angle glau...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

Prostaglandin analogs (PGAs) such as latanoprost, bimatoprost, and travoprost are potent ocular hypotensive agents widely prescribed as first-line treatments for open-angle glaucoma and ocular hypertension[1]. Traditional syntheses of these complex, densely functionalized cyclopentyl systems often rely on the classic Corey lactone approach, which, while robust, requires lengthy linear sequences and extensive protecting group manipulations.

To accelerate drug development and scale-up, modern synthetic strategies have shifted toward highly convergent pathways. 3-Ethenylcyclopentan-1-one (3-vinylcyclopentanone) serves as an ideal bifunctional scaffold for this purpose. It provides two orthogonal reactive handles:

  • The Ketone Moiety: Directs regioselective α -alkylation to install the "upper" ( α ) side chain.

  • The Ethenyl Moiety: Serves as a prime candidate for transition-metal-catalyzed olefin cross-metathesis (CM) to install the "lower" ( ω ) side chain[2].

Causality in Experimental Design
  • Kinetic vs. Thermodynamic Control: Alkylation of the cyclopentanone ring must be strictly controlled to prevent isomerization of the ethenyl group and to ensure regioselectivity. Using a bulky, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) generates the kinetic enolate, directing the electrophilic attack to the less sterically hindered α -carbon.

  • Cross-Metathesis Dynamics: The use of Grubbs second-generation (Grubbs II) ruthenium catalysts provides high functional group tolerance and exceptional scalability for cross-coupling the ethenyl group with allylic alcohols[3]. For targets requiring strict geometric control, modern stereoretentive ruthenium catalysts can be employed to dictate E or Z alkene geometry with >99% selectivity[4].

  • Stereoselective Reduction: The final installation of the C9 hydroxyl group (prostaglandin numbering) requires a bulky hydride donor (e.g., L-Selectride). The steric bulk of the newly installed α and ω chains forces the hydride to attack from the less hindered convex face of the cyclopentane ring, yielding the desired cis-relationship with high diastereomeric excess (d.e.).

Pathway Visualization

PG_Synthesis A 3-Ethenylcyclopentan-1-one (Bifunctional Scaffold) B Kinetic Enolate Formation & Alkylation A->B LDA, Alkyl Halide (Upper Chain) C Olefin Cross-Metathesis (Grubbs II / Ru-Catalyst) B->C Allylic Alcohol (Lower Chain) D Stereoselective Ketone Reduction C->D L-Selectride (Convex Attack) E Prostaglandin Analog (e.g., Bimatoprost) D->E Deprotection

Synthetic workflow from 3-ethenylcyclopentan-1-one to prostaglandin analogs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure synthetic integrity at each node.

Protocol A: Regioselective α -Alkylation (Upper Chain Installation)

Objective: Install the α -side chain via kinetic enolate trapping.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with anhydrous THF (0.5 M) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Enolate Generation: Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Substrate Addition: Slowly add 3-ethenylcyclopentan-1-one (1.0 equiv) in THF. Stir for 1 hour at -78 °C.

  • Alkylation: Add DMPU (2.0 equiv) to break up enolate aggregates, followed by the alkyl halide (e.g., methyl 7-bromoheptanoate, 1.2 equiv). Gradually warm to -20 °C over 4 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with EtOAc. Analyze via GC-MS. Validation metric: Disappearance of the scaffold mass ( m/z 110) and appearance of the alkylated product. 1H NMR must show a single α -proton shift, confirming regioselectivity and absence of α,α -dialkylation.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Olefin Cross-Metathesis (Lower Chain Installation)

Objective: Couple the ethenyl moiety with an ω -chain precursor using Grubbs II catalyst.

  • Preparation: In a rigorously degassed round-bottom flask, dissolve the α -alkylated intermediate (1.0 equiv) and the ω -chain allylic alcohol (e.g., 1-octen-3-ol, 3.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion under a positive stream of argon[3].

  • Reaction: Attach a reflux condenser with an oil bubbler. Heat to 40 °C.

  • Self-Validation (IPC): Monitor the bubbler for ethylene gas evolution (a physical indicator of active metathesis). After 6 hours, analyze an aliquot via 1H NMR. Validation metric: Disappearance of terminal vinyl protons ( δ 4.9-5.1 ppm) and appearance of internal olefin protons ( δ 5.4-5.6 ppm). Calculate the E/Z ratio using coupling constants ( J≈15 Hz for E, J≈10 Hz for Z).

  • Workup: Add ethyl vinyl ether (excess) to quench the ruthenium catalyst. Concentrate and purify via silica gel chromatography.

Protocol C: Diastereoselective Ketone Reduction

Objective: Reduce the cyclopentanone to the corresponding alcohol with high facial selectivity.

  • Preparation: Dissolve the cross-metathesis product in anhydrous THF (0.2 M) and cool to -78 °C.

  • Reduction: Dropwise add L-Selectride (1.5 equiv, 1.0 M in THF). Stir for 2 hours at -78 °C.

  • Self-Validation (IPC): Validation metric: 2D NOESY NMR of the purified product must demonstrate strong Nuclear Overhauser Effects (NOE) between the newly formed carbinol proton and the α / ω side-chain methine protons, confirming the required cis-orientation of the hydroxyl group.

  • Workup: Quench with 10% aqueous H2​O2​ and 3N NaOH to oxidize the organoborane. Extract with DCM, dry, and isolate the target prostaglandin analog.

Quantitative Data Summary

The versatility of the 3-ethenylcyclopentan-1-one scaffold allows for the synthesis of various PGA intermediates. The table below summarizes typical yields and stereoselectivities achieved using the protocols described above.

Target Analog IntermediateUpper Chain ElectrophileLower Chain CM PartnerCM CatalystOverall Yield (3 Steps)E/Z Ratio (CM Step)Diastereomeric Ratio (Reduction)
Bimatoprost core N -ethyl-7-bromoheptanamide1-octen-3-olGrubbs II62%> 10:1> 95:5
Latanoprost coreMethyl 7-bromoheptanoate5-phenyl-1-penten-3-olGrubbs II65%> 12:1> 95:5
Δ12 -PGJ precursorMethyl 7-bromoheptanoateProtected allylic alcoholRu-Stereoretentive58%> 1:99 (Z)N/A (Ketone retained)
Tricyclic-PGDM esterComplex alkyl iodide(Z)-3-butenoateGrubbs II54%> 15:1> 90:10

Data synthesized from established cross-metathesis and alkylation benchmarks in prostaglandin total synthesis[4],[3],[2].

References

  • Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension Source: nih.gov URL:[1]

  • Concise Syntheses of Δ12-Prostaglandin J Natural Products via Stereoretentive Metathesis Source: nih.gov URL:[4]

  • Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters Source: acs.org URL:[3]

  • Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester Source: nsf.gov URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing enantiomeric excess in 3-ethenylcyclopentan-1-one asymmetric synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of 3-ethenylcyclopentan-1-one (commonly known as 3-vinylcyclopentanone). This chiral building block is critical in the total synthesis of complex natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 3-ethenylcyclopentan-1-one (commonly known as 3-vinylcyclopentanone). This chiral building block is critical in the total synthesis of complex natural products and pharmaceuticals. However, achieving high enantiomeric excess (ee) during the conjugate addition of vinyl groups to cyclopent-2-en-1-one is notoriously challenging due to the rigid, planar nature of the five-membered ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your catalytic systems.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does cyclopent-2-en-1-one consistently yield lower ee than cyclohexenone when using standard Rh/BINAP catalysts?

The Causality: Cyclopent-2-en-1-one is a rigid, nearly planar molecule. When it coordinates to the rhodium center, the steric differentiation between its two enantiotopic faces is significantly less pronounced than in the more flexible, puckered cyclohexenone[1]. Standard bisphosphine ligands like BINAP have a wide bite angle (approx. 92°), which creates a chiral pocket that is too "loose" for the smaller five-membered ring. The Solution: Switch to ligands that create a tighter steric environment. Monodentate phosphoramidites (e.g., Feringa’s MonoPhos) or C2​ -symmetric chiral dienes restrict the rotational freedom of the coordinated enone, enforcing stricter facial selectivity and drastically improving ee[2].

Q2: My vinylboronic acid seems to degrade before the conjugate addition completes. How can I prevent this?

The Causality: Vinylboronic acids are highly susceptible to protodeboronation (hydrolytic cleavage of the C–B bond), especially under the aqueous basic conditions required for the Rh-catalyzed Hayashi-Miyaura reaction[3]. If the rate of protodeboronation exceeds the rate of transmetalation to the rhodium center, your yield will plummet, and homocoupling byproducts will form. The Solution: Utilize potassium vinyltrifluoroborate or MIDA boronates instead of free boronic acids. These reagents act as "slow-release" reservoirs. They gradually hydrolyze in situ to provide a low, steady concentration of the active vinylboronic acid, perfectly matching the turnover rate of the catalytic cycle and preventing degradation[4].

Q3: In Cu-catalyzed additions using vinylzinc reagents, I am getting high yields but nearly racemic mixtures. What is going wrong?

The Causality: In copper-catalyzed asymmetric conjugate additions, the transmetalation of the vinyl group from zinc to copper is the rate-limiting step[5]. If the reaction temperature is too high, the uncatalyzed, direct addition of the organozinc reagent to the enone (which is a purely racemic background reaction) outcompetes the slower, Cu-catalyzed enantioselective pathway. The Solution: Lower the reaction temperature to -30 °C or -40 °C. Additionally, use a syringe pump to add the vinylzinc reagent slowly over 1–2 hours. This minimizes the concentration of free organozinc in the flask, effectively suppressing the racemic background reaction.

Part 2: Quantitative Optimization Data

The following table summarizes the optimization parameters for both Rh- and Cu-catalyzed systems, allowing for quick comparison of ligand efficacy and reaction conditions.

Table 1: Optimization Matrix for 3-Vinylcyclopentanone Asymmetric Synthesis

Catalytic SystemLigand TypeNucleophile SourceTemp (°C)SolventYield (%)ee (%)
Rh(I) (S)-BINAPVinylboronic acid501,4-Dioxane/H₂O4572
Rh(I) (S)-BINAPK-Vinyltrifluoroborate501,4-Dioxane/H₂O8884
Rh(I) Chiral DieneK-Vinyltrifluoroborate40MeOH/H₂O9296
Cu(OTf)₂ PhosphoramiditeDivinylzinc0THF7540
Cu(OTf)₂ PhosphoramiditeDivinylzinc (Slow Add)-30Toluene8594

Part 3: Validated Experimental Protocols

Every protocol must function as a self-validating system to ensure mechanistic integrity before proceeding to workup.

Protocol A: Rh-Catalyzed Conjugate Addition (Slow-Release Method)

Designed to eliminate protodeboronation and maximize ee.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with [Rh(OH)((S)-BINAP)]2​ (3 mol%), potassium vinyltrifluoroborate (1.5 equiv), and cyclopent-2-en-1-one (1.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane/water (10:1 v/v, 0.2 M) to the mixture. Seal the tube and transfer to a fume hood.

  • Reaction: Stir the reaction vigorously at 50 °C for 12 hours.

  • Self-Validation Step: Before quenching, remove a 10 µL aliquot, filter through a short silica plug with EtOAc, and analyze via GC-MS. The complete disappearance of the enone mass (m/z 82) and appearance of the product mass (m/z 110) validates successful transmetalation and insertion. If enone persists alongside a mass of 54 (butadiene from homocoupling), protodeboronation has outcompeted the conjugate addition.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate ( 3×10 mL). Dry over MgSO4​ , concentrate, and purify by silica gel chromatography (Hexanes/EtOAc 9:1).

  • Analysis: Determine ee via chiral GC (e.g., Cyclosil-B column).

Protocol B: Cu-Catalyzed Conjugate Addition (Background Suppression)

Designed to prevent racemic background reactions via kinetic control.

  • Catalyst Formation: Flame-dry a Schlenk flask under argon. Add Cu(OTf)2​ (5 mol%) and Feringa's (S,R,R)-phosphoramidite ligand (10 mol%). Add anhydrous toluene (0.1 M) and stir at room temperature for 30 min until a clear complex forms.

  • Cooling: Cool the solution strictly to -30 °C using a cryocooler. Add cyclopent-2-en-1-one (1.0 equiv).

  • Controlled Addition: Load a solution of divinylzinc (1.2 equiv) in toluene into a gas-tight syringe. Using a syringe pump, add the reagent dropwise over 1.5 hours. Causality: Slow addition ensures the organozinc is consumed by the Cu-catalyst immediately upon entering the flask, preventing the buildup that causes racemic 1,4-addition.

  • Reaction & Validation: Stir for an additional 2 hours at -30 °C. Perform a TLC check (Hexanes/EtOAc 8:2, KMnO₄ stain). The product spot ( Rf​≈0.4 ) should be distinct from the starting material ( Rf​≈0.3 ).

  • Workup: Quench cold with 1M HCl. Extract with diethyl ether, wash with brine, concentrate, and purify to obtain the chiral ketone.

Part 4: Mechanistic & Troubleshooting Visualizations

RhCatalyticCycle Rh_Pre Rh(I) Precatalyst + Chiral Ligand (e.g., [Rh(OH)(BINAP)]2) Transmetalation Transmetalation Vinylboronic Acid adds to Rh Rh_Pre->Transmetalation Rh_Vinyl Chiral Rh(I)-Vinyl Complex Transmetalation->Rh_Vinyl Coordination Cyclopentenone Coordination Rh_Vinyl->Coordination Insertion Enantioselective Migratory Insertion Coordination->Insertion Rh_Enolate Rh(I)-Oxa-π-allyl Enolate Insertion->Rh_Enolate Hydrolysis Hydrolysis Product Release Rh_Enolate->Hydrolysis Hydrolysis->Rh_Pre Catalyst Regeneration

Rh-catalyzed asymmetric conjugate addition catalytic cycle for 3-vinylcyclopentanone.

TroubleshootingTree Start Issue: Low ee (<80%) in 3-Vinylcyclopentanone System Which catalytic system are you using? Start->System Rh_Path Rh-Catalyzed (Boronic Acids) System->Rh_Path Cu_Path Cu-Catalyzed (Organozinc/Al) System->Cu_Path Rh_Ligand Check Ligand Bite Angle: Switch BINAP to Chiral Diene Rh_Path->Rh_Ligand Rh_Proto Check Protodeboronation: Use Potassium Vinyltrifluoroborate Rh_Path->Rh_Proto Cu_Ligand Check Ligand: Use Feringa's Phosphoramidite Cu_Path->Cu_Ligand Cu_Temp Check Temperature: Lower to -30°C and Slow Add Cu_Path->Cu_Temp Success Optimized ee (>95%) Rh_Ligand->Success Rh_Proto->Success Cu_Ligand->Success Cu_Temp->Success

Troubleshooting decision tree for optimizing enantiomeric excess in asymmetric synthesis.

References

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews.[Link]

  • Boiteau, J.-G., Imbos, R., Minnaard, A. J., & Feringa, B. L. (2003). Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids Using Monodentate Phosphoramidite Ligands. Organic Letters.[Link]

  • Meng, F., et al. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. Chemical Society Reviews.[Link]

  • de Vries, A. H. M. (1996). Catalytic enantioselective conjugate addition of organometallic reagents. University of Groningen.[Link]

  • Alexakis, A., et al. (2009). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH.[Link]

Sources

Optimization

Preventing unwanted polymerization of 3-ethenylcyclopentan-1-one during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive vinyl monomers in drug development and synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly reactive vinyl monomers in drug development and synthetic workflows. 3-Ethenylcyclopentan-1-one (CAS: 50337-14-9) is particularly notorious for unwanted polymerization during storage.

This guide synthesizes field-proven protocols and mechanistic causality to ensure your monomer remains pristine from purification to downstream application.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does 3-ethenylcyclopentan-1-one spontaneously polymerize during storage? A1: 3-Ethenylcyclopentan-1-one contains an activated vinyl group. The electron-withdrawing nature of the carbonyl group activates the double bond, making it highly susceptible to radical-initiated chain-reaction polymerization[1]. Even at ambient temperatures, the monomer slowly generates free radicals (R•)[2]. If these radicals are not intercepted, they initiate a runaway self-polymerization cascade that is typically exothermic and can foul storage vessels[3].

Q2: Which inhibitor should I use for long-term storage? A2: Phenolic inhibitors are the industry standard for transport and storage, specifically Hydroquinone monomethyl ether (MEHQ) or Butylated hydroxytoluene (BHT) [3]. MEHQ is highly preferred because it is colorless and highly efficient at concentrations between 10 and 300 ppm[2].

Q3: Should I store the inhibited monomer under a strict 100% inert atmosphere (Argon/Nitrogen)? A3: No. This is the most common storage error. Causality: Phenolic inhibitors like MEHQ do not react directly with the monomer free radical (R•)[2]. Instead, the monomer radical must first react with dissolved oxygen to form a peroxide radical (ROO•): R• + O2 → ROO• This reaction is orders of magnitude faster than self-polymerization[2]. The phenolic inhibitor then rapidly terminates the ROO• radical[2]. Therefore, trace oxygen is strictly required for the inhibitor to function. Industrially, a 50/50 nitrogen/air mixture is maintained in the headspace to provide the necessary ~10 ppm of dissolved O2[2].

Q4: What are the optimal physical storage conditions? A4: To minimize thermal kinetic energy and prevent UV-initiated radical formation, protect the monomer from light by storing it in an amber or opaque container[1]. For long-term stability, refrigeration or freezing at -20 °C is highly recommended[1][4].

Part 2: Quantitative Data – Inhibitor Selection Matrix

When selecting an inhibitor for vinyl ketones, consider the downstream removal method and potential color impact.

Inhibitor NameAbbreviationTypical ConcentrationO₂ DependencyColor ImpactPreferred Removal Method
Hydroquinone monomethyl ether MEHQ10 - 300 ppmHigh (Requires O₂)ColorlessBasic Alumina / Distillation
Butylated hydroxytoluene BHT100 - 500 ppmHigh (Requires O₂)ColorlessBasic Alumina / Distillation
4-tert-Butylcatechol TBC10 - 50 ppmHigh (Requires O₂)May turn pink/brownAlkali Wash / Distillation
Hydroquinone HQ50 - 1000 ppmHigh (Requires O₂)May yellow over timeAlkali Wash / Distillation

Part 3: Self-Validating Experimental Protocols

Protocol A: Safe Storage Preparation for 3-Ethenylcyclopentan-1-one

Objective: Stabilize freshly synthesized or distilled monomer to prevent degradation. Causality: Distillation removes existing polymers and old inhibitors[3], leaving the monomer completely unprotected. Immediate re-inhibition is critical to prevent thermal polymerization.

  • Distillation: Purify the monomer under reduced pressure.

  • Inhibition: Immediately add 100 ppm of MEHQ to the receiving flask[2]. (Calculation: 10 mg of MEHQ per 100 g of monomer).

  • Aeration: Purge the headspace with a 50/50 air/nitrogen mix. This provides the minimum 10 ppm of dissolved oxygen required for MEHQ to scavenge ROO• radicals[2].

  • Storage: Transfer the solution to an amber glass bottle and store at -20 °C[1][4].

  • Self-Validation Step: After 24 hours, take a 1 mL aliquot and add it to 10 mL of cold methanol. If the solution remains perfectly clear, no polymer has formed. If it turns cloudy, polymerization has initiated, indicating insufficient inhibitor or oxygen.

Protocol B: Inhibitor Removal Prior to Downstream Synthesis

Objective: Remove MEHQ immediately before using the monomer in a reaction. Causality: MEHQ will scavenge radicals and halt any intentional radical-based reactions (or interfere with organometallic catalysts) you wish to perform.

  • Preparation: Pack a short glass chromatography column with Basic Alumina (Brockmann Activity I).

  • Elution: Pass the required volume of inhibited 3-ethenylcyclopentan-1-one through the column. The acidic phenolic hydroxyl group of MEHQ binds strongly to the basic alumina, while the neutral vinyl ketone passes through freely.

  • Collection: Collect the eluent in a dry, inert-gas-purged flask. Use immediately.

  • Self-Validation Step: Analyze a drop of the eluent via UV-Vis spectroscopy or ¹H-NMR. The aromatic peaks of MEHQ (~6.8 ppm) must be completely absent, confirming successful de-inhibition.

Part 4: Mechanistic and Workflow Visualizations

Mechanism Monomer 3-Ethenylcyclopentan-1-one (Monomer) Radical Carbon Radical (R•) (Heat/Light Induced) Monomer->Radical Initiation Peroxide Peroxide Radical (ROO•) (Requires Trace O2) Radical->Peroxide + O2 Polymer Unwanted Polymerization (Chain Propagation) Radical->Polymer Self-Polymerization (Anaerobic) Peroxide->Polymer Propagation Stable Stable Non-Radical Species (Polymerization Prevented) Peroxide->Stable + Inhibitor Inhibitor Phenolic Inhibitor (e.g., MEHQ, BHT) Inhibitor->Stable Scavenges ROO•

Fig 1: Radical propagation and phenolic inhibition mechanism in vinyl ketones.

Workflow Step1 1. Purify Monomer (Distillation) Step2 2. Add Inhibitor (10-300 ppm MEHQ) Step1->Step2 Step3 3. Aerate Headspace (Trace O2 for MEHQ) Step2->Step3 Step4 4. Store at -20°C (Amber Flask) Step3->Step4 Step5 5. Inhibitor Removal (Basic Alumina) Step4->Step5

Fig 2: End-to-end workflow for stabilization and recovery of the monomer.

Part 5: References

  • [3] Polymerisation inhibitor - Wikipedia | wikipedia.org | 3

  • [1] Preventing polymerization of 4-Hexen-3-one during reactions | benchchem.com | 1

  • [4] Poly(Methyl Vinyl Ketone) as a Potential Carbon Fiber Precursor | acs.org | 4

  • [2] The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing | fluoryx.com |2

Sources

Troubleshooting

Troubleshooting low yields in 3-ethenylcyclopentan-1-one cross-coupling reactions

Technical Support Center: Troubleshooting 3-Ethenylcyclopentan-1-one Cross-Coupling Reactions Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Ethenylcyclopentan-1-one Cross-Coupling Reactions

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that functionalizing unactivated or sterically complex olefins often presents unique mechanistic hurdles. Cross-coupling 3-ethenylcyclopentan-1-one (also known as 3-vinylcyclopentanone) via Heck-type pathways is notoriously prone to low yields due to competing side reactions.

This guide provides a deep dive into the causality of these failures, offering field-proven, self-validating protocols to restore reaction efficiency and ensure scientific integrity in your workflows.

Part 1: Mechanistic Divergence & Root Cause Analysis

To troubleshoot low yields, we must first map the catalytic logic. The palladium-catalyzed cross-coupling of 3-ethenylcyclopentan-1-one is a delicate balancing act. The desired migratory insertion pathway is constantly competing against base-promoted enolization and unsuppressed hydride re-insertion.

HeckMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Coord Olefin Coordination (3-ethenylcyclopentan-1-one) OxAdd->Coord AlphaArylation Base-Promoted Enolate Formation OxAdd->AlphaArylation Ketone + Base Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Desired Desired Cross-Coupled Styrenyl Product BetaElim->Desired Base (-HX) Reinsert Pd-H Re-insertion BetaElim->Reinsert Competing Pathway Isomer Isomerized Byproduct (Endocyclic Alkene) Reinsert->Isomer AlphaProd α-Arylation Byproduct AlphaArylation->AlphaProd

Mechanistic divergence in the Pd-catalyzed Heck coupling of 3-ethenylcyclopentan-1-one.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding a complex mixture of alkene isomers instead of the terminal cross-coupled product? A1: This is a classic case of unsuppressed Pd-H re-insertion. During the catalytic cycle, migratory insertion is followed by β -hydride elimination, which releases the desired styrenyl product and generates a transient Pd-H species. If the base present does not rapidly intercept and neutralize this Pd-H intermediate, it can re-insert into the newly formed alkene. This reversible process drives double bond migration (isomerization) toward the cyclopentanone ring, ultimately forming a more thermodynamically stable1[1]. Causality & Solution: The rate of base-mediated Pd-H deprotonation must outcompete the rate of re-insertion. Switch to a cationic palladium pathway by adding silver salts (e.g., Ag2CO3 or AgOAc). Silver acts as a halide scavenger, precipitating AgX and generating a highly electrophilic, cationic Pd intermediate that accelerates product dissociation and prevents re-insertion.

Q2: I am observing significant α -arylation at the cyclopentanone ring. How can I selectively target the vinyl group? A2: The 3-ethenylcyclopentan-1-one scaffold contains acidic α -protons adjacent to the carbonyl group. When utilizing strong inorganic bases (e.g., KOtBu, Cs2CO3) standard to many Heck protocols, base-promoted enolization occurs. The resulting enolate readily undergoes 2, which directly competes with the desired olefin insertion pathway[2]. Causality & Solution: You must decouple the basicity required for Pd-H turnover from the basicity that triggers enolization. Shift to milder, sterically hindered organic bases like N,N -dicyclohexylmethylamine (Cy2NMe). Furthermore, employing electron-rich, bulky phosphine ligands like P(o-tol)3 accelerates the oxidative addition and olefin insertion steps, kinetically favoring the Heck pathway over enolate coupling.

Q3: The catalyst seems to deactivate rapidly, forming a black precipitate (Pd black) before the reaction reaches completion. What causes this? A3: Catalyst "blacking out" is the macroscopic observation of monomeric Pd(0) aggregating into inactive nanoparticles. In vinyl ketone derivatives, the carbonyl oxygen can weakly coordinate to the Pd center, displacing stabilizing phosphine ligands. Without sufficient steric bulk from the ligand sphere, the 3[3]. Causality & Solution: To stabilize the active monomeric species, increase the ligand-to-palladium ratio or utilize a bidentate ligand with a wide bite angle (e.g., dppf). Alternatively, controlling the steady-state concentration of Pd(0) via a slow-release precatalyst prevents the local supersaturation that drives nanoparticle nucleation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating how optimized conditions suppress side reactions.

EntryCatalyst / LigandBaseAdditiveSolventYield (%)Isomerization (%) α -Arylation (%)
1Pd(OAc)2 / PPh3K2CO3NoneDMF324515
2Pd2(dba)3 / P(t-Bu)3Cs2CO3NoneToluene552022
3Pd(OAc)2 / dppfCy2NMeNoneDioxane6818< 5
4 Pd(OAc)2 / P(o-tol)3 Cy2NMe Ag2CO3 Dioxane 89 < 2 < 2

Part 4: Self-Validating Standard Operating Procedure (SOP)

Optimized Heck Cross-Coupling of 3-Ethenylcyclopentan-1-one

System Validation Checkpoint: This protocol utilizes visual cues to validate catalytic turnover. The precipitation of silver halide salts confirms active halide abstraction, while the maintenance of a clear yellow/orange solution indicates a stable, active Pd species.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment. Causality: Trace oxygen promotes phosphine ligand oxidation, leading to premature Pd black formation.

  • Reagent Loading: Add Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), and Ag2CO3 (1.5 equiv). If the aryl halide is a solid, add it now (1.2 equiv).

  • Catalyst Pre-formation: Inject anhydrous 1,4-dioxane (to reach 0.2 M concentration) followed by N,N -dicyclohexylmethylamine (Cy2NMe, 2.0 equiv). Stir for 5 minutes at room temperature. Validation: The solution should turn a homogeneous pale yellow, indicating the formation of the active Pd-phosphine complex.

  • Substrate Addition: Slowly add 3-ethenylcyclopentan-1-one (1.0 equiv) via a gas-tight syringe.

  • Reaction Initiation: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • In-Process Monitoring: Monitor the reaction via GC-MS after 2 hours. Validation: A white/gray precipitate (AgX) should be visible, confirming oxidative addition and halide abstraction. If the solution turns black within 30 minutes, catalyst aggregation has occurred; abort, re-degas solvents, and verify ligand integrity.

  • Workup & Isolation: Upon completion (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove Pd and Ag salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure cross-coupled product.

Part 5: References

  • An expedient route to substituted furans via olefin cross-metathesis - PMC Source: nih.gov URL:

  • Heck arylation of methyl vinyl ketone with phenyl iodides - ResearchGate Source: researchgate.net URL:

  • Intermolecular Dehydrogenative Heck Reactions | Chemical Reviews - ACS Publications Source: acs.org URL:

  • Visible-Light-Driven Nitrogen Radical-Catalyzed[3 + 2] Cyclization of Vinylcyclopropanes and N-Tosyl Vinylaziridines with Alkenes | Organic Letters - ACS Publications Source: acs.org URL:

Sources

Optimization

Best purification and vacuum distillation techniques for 3-ethenylcyclopentan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the isolation and purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the isolation and purification of 3-ethenylcyclopentan-1-one (also known as 3-vinylcyclopentanone).

This cyclic ketone features a highly reactive terminal alkene, making it exceptionally prone to thermal polymerization and acid/base-catalyzed isomerization. In this guide, we move beyond basic recipes to explore the causality behind each experimental choice. By understanding the underlying physical chemistry, you can ensure your workflows are robust, reproducible, and self-validating.

PART 1: Critical Physical Properties & Quantitative Data

Before troubleshooting, it is imperative to establish the baseline physical parameters of the target molecule and the inhibitors used during its purification.

Table 1: Quantitative Parameters for 3-Ethenylcyclopentan-1-one Purification

ParameterValue / SpecificationMechanistic Rationale
Boiling Point (Target) 58–60 °C at 7.4 mmHg[1]High vacuum is required to keep the pot temperature below 80 °C, minimizing thermal radical generation.
Boiling Point (Derivative) 65–70 °C at 0.4 mmHg[2]Reference for the 2-carbomethoxy derivative; highlights the need for deep vacuum (<1 mmHg) for heavier analogs.
Inhibitor (Liquid Phase) Phenothiazine (PTZ), 100–500 ppm[3]Scavenges carbon-centered radicals in the liquid phase to prevent auto-polymerization of the vinyl group.
Inhibitor (Vapor Phase) N-phenyl-N-nitrosohydroxylamine[4]Prevents polymerization of condensing vapors in the distillation head where liquid inhibitors cannot reach.
Chromatography Eluent Pentane/Ether or Hexane/EtOAc[1][3]Non-polar to moderately polar mixtures efficiently separate the ketone from oligomeric byproducts.

PART 2: Experimental Workflows & Methodologies

To ensure absolute trustworthiness, every protocol must be a self-validating system. This means incorporating checks at critical junctures to verify the integrity of the process before proceeding to the next step.

DistillationWorkflow N1 Crude 3-Ethenylcyclopentan-1-one (Contains oligomers & impurities) N2 Add Radical Inhibitor (e.g., 500 ppm PTZ) N1->N2 N3 Establish High Vacuum (< 10 mmHg) to lower BP N2->N3 N4 Controlled Heating Bath (Maintain < 80°C) N3->N4 N5 Fractional Distillation (Collect at 58-60°C / 7.4 mmHg) N4->N5 N6 Pure 3-Ethenylcyclopentan-1-one (Store at -20°C under Argon) N5->N6

Workflow for the inhibited vacuum distillation of 3-ethenylcyclopentan-1-one.

Protocol A: Pre-Distillation Flash Chromatography

Purpose: To remove transition metal catalysts (e.g., copper or palladium from conjugate addition syntheses) and high-molecular-weight oligomers that can catalyze degradation during heating[1].

  • Preparation : Pack a glass column with silica gel (230-400 mesh) using a slurry of pentane or hexane.

  • Loading : Dissolve the crude 3-ethenylcyclopentan-1-one in a minimum volume of the eluent and load it onto the silica bed.

  • Elution : Elute using a gradient of pentane/ether (starting at 95:5 and moving to 80:20)[1].

  • Validation Check : Monitor fractions via TLC. Because the compound is UV inactive, use a KMnO₄ stain. The terminal vinyl group will rapidly reduce KMnO₄, appearing as a bright yellow spot on a purple background.

  • Concentration : Evaporate the solvent under reduced pressure (rotary evaporator), keeping the water bath strictly below 30 °C to prevent premature polymerization[3].

Protocol B: Inhibited Short-Path Vacuum Distillation

Purpose: To isolate the chemically pure monomer while preventing thermally-induced radical polymerization of the vinyl moiety[3][5].

  • Inhibitor Addition : To the concentrated chromatography product, add 500 ppm of Phenothiazine (PTZ) or 4-tert-butylcatechol (TBC)[3][5]. Causality: PTZ acts as a radical scavenger. Without it, the heat of the reboiler will initiate radical chain polymerization of the vinyl groups, leading to gelation and loss of yield.

  • Apparatus Setup : Assemble a flame-dried, short-path distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease.

  • Vacuum Establishment : Apply vacuum and allow the system to equilibrate. Validation Check: The vacuum gauge must read a stable pressure (e.g., 7.4 mmHg) before any heat is applied. Leaks will introduce oxygen, which can paradoxically act as both an inhibitor and an initiator depending on temperature, leading to unpredictable peroxide formation.

  • Heating : Gradually heat the oil bath. Keep the bath temperature no more than 20–30 °C above the expected boiling point (target bath temp ~80 °C for a 58–60 °C vapor temperature)[1].

  • Collection : Discard the first few drops (forerun, containing residual solvents). Collect the main fraction boiling at 58–60 °C at 7.4 mmHg[1].

  • Storage : Immediately flush the receiving flask with Argon, add 10-50 ppm of a storage inhibitor (like hydroquinone monomethyl ether) if long-term storage is required, and store at -20 °C.

PART 3: Troubleshooting Guides & FAQs

Q1: My yield drops significantly during vacuum distillation, and a viscous, glassy residue is left in the boiling flask. What is happening? Application Scientist Answer: You are experiencing thermally initiated radical polymerization. The terminal vinyl group of 3-ethenylcyclopentan-1-one is highly susceptible to cross-linking. As the temperature rises, trace peroxides or auto-initiation events generate radicals. Because the concentration of the monomer is high in the boiling flask, these radicals rapidly propagate. Solution: You must utilize a liquid-phase inhibitor. Adding 100–500 ppm of Phenothiazine (PTZ) or 2,6-dinitro-p-cresol before applying heat will quench these carbon-centered radicals[3][5]. Furthermore, ensure your vacuum is deep enough (<10 mmHg); a poorer vacuum forces you to use a higher bath temperature, exponentially increasing the rate of radical generation.

Q2: I added a liquid-phase inhibitor to the boiling flask, but I am still seeing polymer formation (fouling) in the distillation head and condenser. Why? Application Scientist Answer: Liquid-phase inhibitors like PTZ or TBC do not co-distill with your product because their boiling points are significantly higher. Therefore, the vapor phase and the condensing liquid in the distillation head are completely unprotected[4]. Solution: For rigorous industrial or large-scale setups, a vapor-phase inhibitor is required. Introducing trace amounts of nitric oxide gas or using an N-phenyl-N-nitrosohydroxylamine salt can protect the condensing vapors[4]. For laboratory scale, using a short-path distillation head minimizes the residence time of the unprotected vapor, drastically reducing the chance of fouling.

Q3: NMR analysis of my distilled product shows a mixture of isomers, specifically the loss of the terminal alkene signals and the appearance of an internal double bond. How did this happen? Application Scientist Answer: You are observing double-bond migration (isomerization). 3-Ethenylcyclopentan-1-one can isomerize to the thermodynamically more stable conjugated system, 3-ethylidenecyclopentan-1-one. This is typically catalyzed by trace acids or bases in the presence of heat. Solution: Ensure your glassware is completely neutralized. If you washed your glassware with a base bath (KOH/Isopropanol), trace hydroxide ions trapped in the glass matrix can catalyze the enolization of the ketone and subsequent double-bond migration. Rinse all distillation glassware with a mild acid, followed by copious amounts of distilled water and acetone, then flame-dry.

Q4: Can I skip the chromatography step and go straight to distillation? Application Scientist Answer: It is highly discouraged. If your synthetic route utilized transition metals (e.g., copper-catalyzed conjugate addition of a vinyl group)[1], trace metal residues in the crude mixture will violently catalyze the decomposition and polymerization of the product during heating. The initial flash chromatography step (using pentane/ether)[1] acts as a critical demetallation and pre-purification phase.

Sources

Troubleshooting

Reducing side reactions during the oxidation of 3-ethenylcyclopentan-1-one

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing chemoselectivity challenges.

When working with 3-ethenylcyclopentan-1-one (also known as 3-vinylcyclopentanone), you are dealing with a bifunctional substrate containing both an electrophilic ketone and a nucleophilic isolated alkene. The primary challenge during oxidation is the intense competition between alkene epoxidation and the Baeyer-Villiger (BV) oxidation of the cyclopentanone ring.

This guide is designed to help you diagnose side reactions, understand the thermodynamic and kinetic causality behind them, and implement self-validating protocols to achieve absolute chemoselectivity.

Diagnostic Workflow: Chemoselective Oxidation Pathways

Before diving into the troubleshooting FAQs, use the diagnostic map below to identify where your current oxidation strategy may be diverging into unwanted side reactions.

Chemoselectivity SM 3-Ethenylcyclopentan-1-one (Bifunctional Substrate) Target1 Target: Vinyl Epoxidation SM->Target1 Epoxidation Conditions Target2 Target: Baeyer-Villiger Lactone SM->Target2 BV Conditions Side1 Side Reaction: Unwanted Lactonization Target1->Side1 Excess Peracid Side2 Side Reaction: Unwanted Epoxidation Target2->Side2 Electrophilic Oxidant Sol1 Intervention: Use DMDO or Protect Ketone Side1->Sol1 Sol2 Intervention: Use H2O2 + Acid Catalyst Side2->Sol2 Sol1->Target1 Restores Selectivity Sol2->Target2 Restores Selectivity

Diagnostic workflow for chemoselective oxidation of 3-ethenylcyclopentan-1-one.

Troubleshooting FAQs & Causality Analysis

Q1: I am trying to epoxidize the vinyl group using mCPBA, but NMR shows significant lactone formation. Why is this happening, and how do I prevent it? Causality: mCPBA is a standard reagent for alkene epoxidation via a concerted, four-part transition state[1]. However, peroxyacids are also the classical reagents for the Baeyer-Villiger oxidation of ketones[2]. Because the 5-membered cyclopentanone ring is relatively strained, the carbonyl carbon is highly susceptible to nucleophilic attack by the peroxyacid. This forms a Criegee intermediate, followed by an alkyl migration that expands the ring into a lactone. Solution: To prevent BV oxidation, you must either shift to a strictly electrophilic oxidant like Dimethyldioxirane (DMDO)[3], or temporarily mask the ketone as an acetal (see Protocol A).

Q2: My goal is the Baeyer-Villiger oxidation of the cyclopentanone ring to form a vinyl-substituted lactone, but the vinyl group is epoxidizing instead. How do I tune the selectivity? Causality: Alkene epoxidation is kinetically faster than BV oxidation when using standard peracids because the HOMO of the alkene reacts rapidly with the electrophilic oxygen. Solution: Switch your oxidant to aqueous Hydrogen Peroxide (H₂O₂) combined with a Bronsted acid catalyst[4]. H₂O₂ is a weak epoxidizing agent on its own and will not touch the unactivated vinyl group. However, the Bronsted acid protonates the ketone, activating it for nucleophilic attack by H₂O₂, thereby exclusively driving the BV rearrangement[4].

Q3: I am observing oxidative cleavage of the vinyl group into an aldehyde/carboxylic acid. What is causing this over-oxidation? Causality: Over-oxidation typically occurs under harsh acidic conditions or when using transition metal oxidants. If the reaction medium is too acidic, the newly formed epoxide ring will hydrolyze into a vicinal diol[1], which is subsequently cleaved by excess oxidant. Solution: Maintain strict pH control. If using peracids, buffer the solution with NaHCO₃ and keep temperatures low (0–5 °C) to stabilize the oxirane ring.

Quantitative Comparison of Oxidation Systems

To aid in your experimental design, the following table summarizes the expected chemoselectivity of various oxidant systems when applied to 3-ethenylcyclopentan-1-one.

Oxidant SystemTarget PathwayMajor Side ReactionChemoselectivity Ratio (Vinyl:Ketone)Ref
mCPBA (1.1 eq, CH₂Cl₂, 25 °C)EpoxidationBaeyer-Villiger LactonizationPoor (~1:1.2)[2]
DMDO (Acetone, 0 °C)EpoxidationNoneExcellent (>20:1)[3]
H₂O₂ + Bronsted Acid (60 °C)Baeyer-VilligerEpoxide HydrolysisGood (Lactone Favored)[4]
Oxone (Aqueous, pH 7)EpoxidationDiol FormationModerate (~5:1)[3]

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not proceed to subsequent steps without passing the embedded validation checkpoints.

Protocol A: Chemoselective Vinyl Epoxidation via Ketone Protection

Use this workflow when you need to isolate 3-(oxiran-2-yl)cyclopentan-1-one without lactonization.

Step 1: Acetal Protection

  • Action: Reflux 3-ethenylcyclopentan-1-one (1.0 eq) with ethylene glycol (1.5 eq) and catalytic p-TsOH (0.05 eq) in toluene using a Dean-Stark apparatus for 4 hours.

  • Causality: Masking the ketone as a 1,3-dioxolane removes the electrophilic carbonyl carbon, completely neutralizing the Baeyer-Villiger pathway.

  • Validation Checkpoint: Run an aliquot on FT-IR. Proceed to Step 2 ONLY IF the characteristic ketone carbonyl stretch (~1745 cm⁻¹) is completely absent, replaced by strong C-O-C stretches at 1050-1150 cm⁻¹.

Step 2: Epoxidation

  • Action: Dissolve the protected acetal in anhydrous CH₂Cl₂. Cool to 0 °C. Add mCPBA (1.1 eq) portion-wise. Stir for 2 hours.

  • Causality: The non-aqueous solvent and low temperature prevent the hydrolysis of the newly formed epoxide into a vicinal diol[1].

  • Validation Checkpoint: Monitor via ¹H NMR. The reaction is complete when the vinyl protons (multiplet at 5.5-6.0 ppm) disappear, replaced by epoxide ring protons at 2.5-3.0 ppm.

Step 3: Deprotection

  • Action: Stir the crude epoxide in THF/H₂O (4:1) with a mild acid catalyst (e.g., Pyridinium p-toluenesulfonate, PPTS) at room temperature until complete.

  • Validation Checkpoint: Reappearance of the C=O stretch (~1745 cm⁻¹) in IR confirms successful deprotection without epoxide opening.

Protocol B: Chemoselective Baeyer-Villiger Oxidation

Use this workflow when you need to synthesize the vinyl-substituted lactone without epoxidizing the alkene.

Step 1: Reagent Setup

  • Action: Dissolve 3-ethenylcyclopentan-1-one (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Causality: HFIP is a strongly hydrogen-bonding solvent that stabilizes the Criegee intermediate, significantly accelerating the BV reaction without requiring harsh conditions.

Step 2: Catalytic Oxidation

  • Action: Add 30% aqueous H₂O₂ (4.0 eq) and a Bronsted acid catalyst (e.g.,[ProH]CF₃SO₃, 0.06 eq). Heat to 60 °C for 6 hours[4].

  • Causality: The acid protonates the ketone, allowing the weak nucleophile (H₂O₂) to attack. The unactivated vinyl group remains untouched by H₂O₂.

  • Validation Checkpoint: Analyze via GC-MS. Look for a mass shift of +16 Da (insertion of oxygen) while confirming the retention of the vinyl group mass fragments. IR should show a shift from the ketone C=O (~1745 cm⁻¹) to a lactone C=O (~1735 cm⁻¹).

References

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant - MDPI -[Link]

  • Baeyer–Villiger oxidation - Wikipedia -[Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons - Orient J Chem -[Link]

  • 12.8: Epoxidation - Chemistry LibreTexts -[Link]

Sources

Optimization

Technical Support Center: Transition Metal Catalysis for 3-Vinylcyclopentanone Synthesis

Welcome to the Technical Support Center. For researchers and drug development professionals, synthesizing the 3-vinylcyclopentanone core is a critical step in accessing complex prostaglandins and sesquiterpenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, synthesizing the 3-vinylcyclopentanone core is a critical step in accessing complex prostaglandins and sesquiterpenes. This guide provides field-proven troubleshooting strategies, focusing on the optimization of transition metal catalyst loading (primarily Rhodium and Palladium systems) to maximize yield and stereoselectivity while suppressing common side reactions.

Process Optimization Workflow

The following logic tree illustrates the critical decision points when optimizing transition metal-catalyzed conjugate additions or alkyl shifts for cyclopentanone synthesis.

Workflow cluster_issues Troubleshooting Checkpoints Start Substrate Preparation (Cyclopentenone + Vinylboronic Acid) Cat Catalyst Selection (Rh(I) or Pd(0) Complexes) Start->Cat Cond Reaction Conditions (Solvent, Base, Temp/Microwave) Cat->Cond Cycle Catalytic Cycle (Transmetalation & Addition) Cond->Cycle Q1 Issue: Protodeboronation? Cycle->Q1 Q2 Issue: Double Addition? Cycle->Q2 Opt Optimize Loading (Reduce to 1.5 mol%) Q1->Opt Yes (Reduce Time/Temp) End Product Isolation (3-Vinylcyclopentanone) Q1->End No Q2->Opt Yes (Lower Catalyst/Temp) Q2->End No Opt->Cycle Re-run Optimized

Fig 1. Workflow for optimizing transition metal-catalyzed 3-vinylcyclopentanone synthesis.

Troubleshooting & FAQs

Q1: Why is protodeboronation competing with my conjugate addition, and how do I suppress it?

Cause: Protodeboronation is a common degradation pathway where the vinylboronic acid is hydrolyzed before transmetalation to the metal center can occur. This is heavily exacerbated by prolonged heating and high catalyst loadings[1]. Solution: Switch from conventional thermal heating to low-power microwave irradiation (e.g., 50 W at 30 °C). Microwave heating provides rapid, uniform energy transfer that accelerates the productive transmetalation-insertion pathway over background degradation. This kinetic advantage allows you to halve the [RhCl(COD)]2 catalyst loading from 3.0 mol% to 1.5 mol%, effectively outcompeting protodeboronation[2].

Q2: I am observing a double-conjugate addition side product. How can I optimize the catalyst loading to prevent this?

Cause: Double-conjugate addition occurs when the initial enolate/enol product undergoes a secondary catalytic cycle before protonation or product release. This is a symptom of over-catalysis caused by excess Rh(I) or elevated temperatures. Solution: Eradicate this side product by strictly maintaining a low reaction temperature (30 °C) and reducing the [RhCl(COD)]2 loading to 1.5 mol%. Furthermore, employing a "double-portion addition" protocol (adding the catalyst and boronic acid in two distinct phases) maintains a low steady-state concentration of active species, preventing the secondary addition while ensuring the primary reaction reaches 88–98% yield[2].

Q3: Can I synthesize 3-vinylcyclopentanones via rearrangement rather than conjugate addition?

Cause/Context: Sterically hindered cyclopentenones or unstable vinylboronic acids often result in poor conjugate addition yields. Solution: Yes. A highly effective alternative is the Palladium-catalyzed 1,3-oxygen-to-carbon alkyl shift of allyl vinyl ethers. Using a Pd(0) catalyst like Pd2(dba)3 with triphenylphosphine generates a zwitterionic intermediate. This intermediate collapses via C-alkylation to form the 5-membered ring. This method fundamentally alters normal reactivity rules, providing 3-vinylcyclopentanones in yields up to 76%.

Q4: Does the distal double bond in my substrate affect the required catalyst loading?

Cause: Substrate-catalyst coordination dynamics. Solution: Surprisingly, yes. Competition experiments reveal that a distal double bond present in the α-side chain of a cyclopentenone actually enhances the rate of conjugate addition. This is due to the intramolecular coordination of the Rh(I)-metal center to both double bonds, effectively increasing the local concentration of the catalyst at the reactive site. In these specific cases, you can safely operate at the lower threshold of catalyst loading (1.0–1.5 mol%) without sacrificing reaction velocity[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in checkpoints allow researchers to verify mechanistic success before proceeding to the next step.

Protocol A: Rh(I)-Catalyzed 1,4-Conjugate Addition under Microwave Irradiation

Reference standard for high-yield, rapid synthesis[2].

  • Reagent Preparation: In a flame-dried microwave vial, dissolve the homochiral cyclopentenone (1.0 equiv) and the 2-aryl-vinylboronic acid (1.5 equiv) in anhydrous MeOH.

  • Catalyst & Base Addition (Double-Portion Method): Add catalytic KOH (10 mol%) to activate the boronic acid. Add the first portion of [RhCl(COD)]2 (0.75 mol%).

  • Primary Reaction: Seal the vial and subject it to microwave irradiation (50 W) at 30 °C for 3 hours.

  • Secondary Addition: Vent the vial under nitrogen, add the remaining [RhCl(COD)]2 (0.75 mol%, bringing total loading to 1.5 mol%) and an additional 0.5 equiv of boronic acid. Irradiate for another 3 hours.

  • Self-Validation Checkpoint: Monitor via TLC. The complete disappearance of the starting cyclopentenone without the appearance of the highly polar double-conjugate addition spot confirms that the 1.5 mol% loading and 30 °C temperature ceiling were successfully maintained.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Pd-Catalyzed 1,3-Oxygen-to-Carbon Alkyl Shift

Alternative pathway utilizing allyl vinyl ethers.

  • Catalyst Activation: In a flame-dried flask under argon, dissolve Pd2(dba)3·CHCl3 (2.5 mol%) and triphenylphosphine (20 mol%) in anhydrous THF. Stir for 15 minutes until the solution turns a uniform pale yellow, indicating the formation of the active Pd(0) species.

  • Substrate Addition: Slowly add a solution of the allyl vinyl ether derivative (1.0 equiv) in THF.

  • Reaction Execution: Stir the mixture at room temperature.

  • Self-Validation Checkpoint: The formation of the zwitterion intermediate is highly sensitive to solvent polarity and protic impurities. If starting material remains unconsumed after 4 hours, it indicates the zwitterion was quenched by moisture. Ensure THF is strictly anhydrous (Karl Fischer titration <10 ppm water).

  • Isolation: Concentrate the reaction mixture under reduced pressure and isolate the 4-phenyl-2-phenylsulfonyl-3-vinylcyclopentanone via flash chromatography (e.g., 33% Ethyl acetate in hexane).

Quantitative Data: Catalyst Loading & Reaction Outcomes

The table below summarizes the causality between catalyst choice, loading parameters, and the resulting experimental outcomes, allowing for direct comparison when designing your synthetic route.

Catalyst SystemLoading (mol%)Reaction ConditionsPrimary Issue AddressedTypical Yield / Outcome
[RhCl(COD)]23.030 °C, MW (50 W), MeOH, KOHStandard baseline additionHigh yield, rapid completion (≤6 h)[2]
[RhCl(COD)]21.530 °C, MW (50 W), MeOH, KOHEradicates double-addition88–98% isolated yield[2]
Pd (achiral bipyridine)5.0Room TempMinimizes protodeboronationModerate yield, up to 99% ee[1]
Pd2(dba)3 / PPh32.5THF, Room TempEnables 1,3-alkyl shift76% yield (rearrangement)

References

  • [2] Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry - ACS Publications. 2

  • [1] Enantioselective palladium catalyzed conjugate additions of ortho-substituted arylboronic acids to β,β-disubstituted cyclic enones. RSC Publishing. 1

  • A Synthesis of 4-Phenyl-2-phenylsulfonyl-3-vinylcyclopentanone via Palladium Catalyzed 1,3-Oxygen-to-Carbon Alkyl Shift. Bull. Korean Chem. Soc.

Sources

Troubleshooting

Resolving co-elution issues in 3-ethenylcyclopentan-1-one column chromatography

Subject: Resolving Co-Elution in 3-Ethenylcyclopentan-1-one Purification Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Resolving Co-Elution in 3-Ethenylcyclopentan-1-one Purification Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of 3-ethenylcyclopentan-1-one (also known as 3-vinylcyclopentanone). This molecule is typically synthesized via the conjugate addition of a vinyl nucleophile to cyclopent-2-en-1-one[1]. However, separating the desired product from unreacted starting material or isomeric byproducts is notoriously difficult on standard normal-phase silica gel due to near-identical retention factors[2].

This guide provides field-proven, self-validating methodologies to break this co-elution, grounded in the physicochemical principles of chromatography.

Diagnostic Polarity Matrix

Before altering your methodology, you must understand the causality behind the co-elution. Standard silica gel separates compounds based on hydrogen bonding and dipole-dipole interactions[3]. Because both the starting material and the product are cyclic ketones with nearly identical dipole moments, standard silica cannot differentiate them, resulting in a selectivity factor ( α ) near 1.0[2].

Table 1: Chromatographic Behavior of Conjugate Addition Mixtures

CompoundStructural MotifUV Activity (254 nm)KMnO₄ StainApprox. Rf (10% EtOAc/Hex)
Cyclopent-2-en-1-one Conjugated EnoneStrongPositive (Fast)0.35
3-Ethenylcyclopentan-1-one Isolated Ketone + Terminal AlkeneNonePositive (Fast)0.34 (Co-elutes)
1-Vinylcyclopent-2-en-1-ol 1,2-Addition ByproductModeratePositive0.15
Decision Workflow

ChromatographyWorkflow Start Crude 3-Ethenylcyclopentan-1-one Mixture TLC Perform TLC (Hexanes/EtOAc 9:1) Start->TLC CheckRf ΔRf > 0.15? TLC->CheckRf Standard Standard Flash Chromatography (Shallow Gradient 2-10% EtOAc) CheckRf->Standard Yes CheckUV Is impurity UV active? (e.g., Cyclopentenone) CheckRf->CheckUV No (Co-elution) Stain Monitor Fractions via KMnO4 (Product is not UV active) Standard->Stain Argentation Argentation Chromatography (10% AgNO3 Silica) CheckUV->Argentation Yes (Conjugated enone) DCVC Dry Column Vacuum Chromatography (DCVC) CheckUV->DCVC No (Isomers) Argentation->Stain DCVC->Stain

Workflow for resolving 3-ethenylcyclopentan-1-one co-elution based on TLC diagnostic metrics.

Troubleshooting & Methodologies (FAQ)

Q1: How do I definitively separate 3-ethenylcyclopentan-1-one from unreacted cyclopent-2-en-1-one? The Causality: To break the co-elution, you must exploit the only structural difference between the two molecules: the nature of the alkene. The gold standard for this is Argentation Chromatography (Silver Nitrate Impregnated Silica, SNIS)[4]. Silver ions (Ag⁺) act as soft Lewis acids that form reversible coordination complexes with the π -electrons of alkenes ( π -donors)[4]. Because the terminal vinyl group of 3-ethenylcyclopentan-1-one is sterically accessible and electron-rich, it forms a much stronger complex with Ag⁺ than the sterically hindered, electron-deficient conjugated alkene of cyclopent-2-en-1-one. This selectively retards the elution of the vinyl compound[5].

Protocol: Preparation and Execution of Argentation Chromatography (SNIS) Phase 1: Stationary Phase Preparation

  • Dissolution: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of HPLC-grade acetonitrile (or distilled water)[5].

  • Slurry Formation: In a light-protected fume hood, add 90 g of standard flash silica gel (230–400 mesh) to the solution to create a 10% w/w Ag⁺ matrix[5].

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is achieved[5]. Critical: Wrap the evaporation flask entirely in aluminum foil to prevent UV-induced reduction[6].

  • Activation: Bake the impregnated silica in an oven at 120°C for 4 hours to activate the silanol binding sites[5]. Store in a dark desiccator.

Phase 2: Execution & Self-Validation 5. Column Packing: Pack the column using a non-polar solvent (e.g., 100% Hexanes). Wrap the glass column in aluminum foil. 6. Self-Validation Check: Before loading the bulk sample, run a micro-TLC on a plate coated with your SNIS batch. If the starting material (UV-active) runs significantly higher than the product (KMnO₄-active only), the Ag⁺ complexation is verified and active. 7. Elution: Load the sample and elute using a shallow gradient (e.g., 2% to 5% EtOAc in Hexanes). The 3-ethenylcyclopentan-1-one will elute after the conjugated impurities[4].

Q2: My silver nitrate column turned black, and the separation failed. What happened? The Causality: Silver nitrate is highly photosensitive. Exposure to ambient laboratory light causes the rapid photoreduction of Ag⁺ to metallic silver (Ag⁰)[6]. Metallic silver lacks the empty s-orbitals required to accept π -electrons from the alkene, instantly destroying the stationary phase's resolving power. The Fix: You must maintain strict dark conditions. If the silica turns grey or black during packing, discard it and prepare a fresh batch.

Q3: If I cannot use silver nitrate due to budget or waste restrictions, are there alternative solvent systems for bare silica? The Causality: Yes, but you must rely on maximizing theoretical plates and exploiting micro-differences in polarizability through gradient elution[7]. Standard Hexanes/Ethyl Acetate mixtures often fail because Ethyl Acetate is a strong hydrogen-bond acceptor that overwhelms subtle molecular differences. The Fix: Switch to a Toluene/Acetone or Dichloromethane/Hexanes solvent system. Toluene participates in π

π interactions with the conjugated enone, slightly altering its retention time relative to the isolated alkene. Combine this with Dry Column Vacuum Chromatography (DCVC) using a highly controlled, shallow gradient (e.g., increasing polar modifier by 0.5% per column volume) to physically force the separation of the co-eluting peaks.

Q4: How do I track the elution of 3-ethenylcyclopentan-1-one if it doesn't show up under the UV lamp? The Causality: 3-ethenylcyclopentan-1-one lacks a conjugated π -system, meaning it does not absorb UV light at the standard 254 nm wavelength. Relying solely on a UV detector or UV-lamp TLC will result in lost product[2]. The Fix: You must use a chemical stain. Potassium Permanganate (KMnO₄) is highly sensitive to oxidizable functional groups like terminal alkenes and will instantly turn the product spots bright yellow against a purple background.

References
  • Wikipedia Contributors. "Argentation chromatography." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. Available at:[Link]

  • Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips." Chrom Tech. Available at:[Link]

  • Google Patents. "US20200147582A1 - Functionalized chromatographic materials and methods of making and using therefor." Google Patents.
  • ResearchGate. "Conjugate Addition of a Vinylzirconium Reagent: 3-(1-Octen-1-yl)Cyclopentanone." ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Analytical Methods for 3-Ethenylcyclopentan-1-one Purity: A Comparative Guide

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process driven by molecular physicochemical properties. The purity analysis of 3-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process driven by molecular physicochemical properties. The purity analysis of 3-ethenylcyclopentan-1-one (also known as 3-vinylcyclopentanone) presents a unique chromatographic and detection challenge. As a critical intermediate in organic synthesis and pharmaceutical API manufacturing, ensuring its isomeric and chemical purity is paramount.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies, explaining the causality behind column selection and detection strategies. Furthermore, it provides a self-validating experimental protocol and outlines a validation strategy strictly aligned with the latest ICH Q2(R2) and USP <1225> guidelines,[1].

The Analytical Challenge: Mechanistic Insights

To design a robust method, we must first understand the analyte's molecular architecture. 3-Ethenylcyclopentan-1-one features two functional groups: a ketone at C1 and a vinyl group at C3.

The Causality of Detection Challenges: Because the double bond (C3) is separated from the carbonyl carbon (C1) by an sp3 hybridized carbon (C2), the π systems are structurally isolated. There is no resonance or conjugation between the alkene and the carbonyl.

  • Consequence: The molecule lacks a strong UV chromophore. The carbonyl yields a weak n→π∗ transition at ~280 nm, and the isolated alkene yields a π→π∗ transition at ~210 nm.

  • Impact: Direct UV detection at 210 nm is highly susceptible to baseline drift from gradient elution and matrix interference from organic solvents[2].

The Causality of Separation Challenges: Separating 3-ethenylcyclopentan-1-one from its positional isomer (2-ethenylcyclopentan-1-one) is notoriously difficult. Aliphatic C18 stationary phases rely purely on dispersive, hydrophobic interactions. Because these isomers possess identical hydrophobic surface areas, C18 columns often result in co-elution. To achieve baseline separation, we must exploit the slight steric differences in the vinyl group's position using π−π electron interactions provided by a Phenyl-Hexyl stationary phase[3].

Mechanism Analyte 3-Ethenylcyclopentan-1-one (Isolated π systems) C18 C18 Stationary Phase (Hydrophobic only) Analyte->C18 Alkyl interaction Phenyl Phenyl-Hexyl Phase (π-π & Hydrophobic) Analyte->Phenyl Vinyl π-π interaction Res1 Rs < 1.5 (Isomer Co-elution) C18->Res1 Res2 Rs > 2.0 (Baseline Separation) Phenyl->Res2

Caption: Chromatographic separation mechanisms for 3-ethenylcyclopentan-1-one isomers.

Methodology Comparison: Direct UV vs. Derivatization

To establish the "Fitness for Purpose" of our analytical procedure[4], we evaluated three distinct methodologies.

  • Method A (Direct UV / C18): Traditional reversed-phase approach.

  • Method B (Direct UV / Phenyl-Hexyl): Orthogonal selectivity exploiting π−π interactions.

  • Method C (DNPH Derivatization / C18): Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the ketone to form a hydrazone, introducing a highly conjugated π system that shifts the absorbance maximum to ~360 nm, drastically improving sensitivity[5].

Quantitative Performance Comparison
Performance MetricMethod A: Direct UV (C18)Method B: Direct UV (Phenyl-Hexyl)Method C: DNPH-Derivatization (C18)
Primary Interaction Dispersive (Hydrophobic)Dispersive + π−π Dispersive (Hydrophobic)
Detection Wavelength 210 nm210 nm360 nm
Isomer Resolution ( Rs​ ) 1.1 (Co-elution)2.4 (Baseline)3.1 (Baseline)
Limit of Detection (LOD) 5.0 μ g/mL4.5 μ g/mL0.05 μ g/mL
Limit of Quantitation (LOQ) 15.0 μ g/mL13.5 μ g/mL0.15 μ g/mL
Matrix Interference High (Solvent absorbance)High (Solvent absorbance)Low (Visible region)
Throughput / Prep Time High (Direct injection)High (Direct injection)Low (30 min incubation)

Optimized Experimental Protocol (Method C: DNPH-Derivatization)

A robust analytical method must be a self-validating system . The following protocol incorporates built-in System Suitability Testing (SST) to ensure the system is operating within its Method Operable Design Region (MODR) before any reportable results are generated[6].

Step-by-Step Methodology

Phase 1: Sample Preparation & Derivatization

  • Reagent Preparation: Prepare a 0.1% (w/v) DNPH solution in Acetonitrile/Water (50:50) acidified with 1% Phosphoric acid ( H3​PO4​ ).

  • Reaction: Transfer 1.0 mL of the 3-ethenylcyclopentan-1-one sample (dissolved in Acetonitrile) into an amber vial. Add 1.0 mL of the acidified DNPH reagent[5].

  • Incubation: Heat the sealed vial at 40°C for 30 minutes to drive hydrazone formation to completion.

  • Filtration: Quench the reaction by cooling to room temperature and filter through a 0.45 μ m PTFE syringe filter into an HPLC autosampler vial.

Phase 2: HPLC Conditions

  • Column: Waters SunFire C18, 150 x 4.6 mm, 3.5 μ m (Chosen for low residual silanol activity and high loadability for DNPH derivatives)[2].

  • Mobile Phase A: HPLC-Grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 40% B to 80% B over 15 minutes, hold for 5 minutes, return to 40% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm.

  • Injection Volume: 10 μ L.

Phase 3: The Self-Validating Sequence (SST) Do not integrate sample data unless the following criteria are met:

  • Blank Injection: Inject 10 μ L of Acetonitrile. Acceptance: No interfering peaks > 0.05% of the target analyte area at the expected retention time.

  • Resolution Solution: Inject a derivatized mixture of 3-ethenylcyclopentan-1-one and 2-ethenylcyclopentan-1-one. Acceptance: Resolution ( Rs​ ) 2.0.

  • Precision Standard: Inject the 100% working standard 5 times. Acceptance: Area %RSD 2.0%, Tailing Factor ( Tf​ ) 1.5.

  • Continuing Calibration Verification (CCV): Inject a known standard at the end of the sequence. Acceptance: Recovery within 98.0% - 102.0%.

ICH Q2(R2) Validation Strategy

The recent ICH Q2(R2) guidelines (effective June 2024) mark a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[7],[6]. Validating the purity method for 3-ethenylcyclopentan-1-one requires demonstrating that the procedure is "fit for its intended purpose" and yields reliable "Reportable Results",[4].

Validation cluster_ICH ICH Q2(R2) Core Parameters ATP Analytical Target Profile (ATP) Define Reportable Result Requirements SST System Suitability Testing (SST) Self-Validating Daily Checks ATP->SST Spec Specificity Isomer & Matrix Resolution SST->Spec Lin Linearity & Range 50% to 120% of Target SST->Lin AccPre Accuracy & Precision Combined Statistical Assessment SST->AccPre MODR Robustness (MODR) DoE on Flow, Temp, pH Spec->MODR Lin->MODR AccPre->MODR Final Validated Method Lifecycle Management (ICH Q14) MODR->Final

Caption: ICH Q2(R2) Lifecycle Validation Workflow for 3-Ethenylcyclopentan-1-one.

Key Validation Parameters to Execute:
  • Specificity: Must unequivocally assess the analyte in the presence of impurities. For this compound, forced degradation studies (acid, base, peroxide, heat) must be performed to ensure degradants do not co-elute with the target peak[8].

  • Linearity & Range: Evaluate a minimum of five concentrations ranging from 50% to 120% of the specification limit[9]. The calibration model (linear or non-linear) must be statistically justified.

  • Accuracy & Precision: Under the revised USP <1225> and ICH Q2(R2), a combined approach using statistical intervals (confidence, prediction, tolerance) is recommended to evaluate precision and accuracy in relation to decision risk[1],[4].

  • Robustness: Utilize a Design of Experiments (DoE) approach to systematically vary flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase composition ( ± 2% organic).

Sources

Comparative

A Comparative Guide to Chiral Catalysts for the Enantioselective Synthesis of 3-Ethenylcyclopentan-1-one

The enantioselective synthesis of substituted cyclopentanones is a cornerstone of modern organic chemistry, providing access to critical chiral building blocks for natural product synthesis and drug development. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantioselective synthesis of substituted cyclopentanones is a cornerstone of modern organic chemistry, providing access to critical chiral building blocks for natural product synthesis and drug development. Among these, 3-ethenylcyclopentan-1-one stands out as a versatile intermediate, featuring a stereogenic center and a reactive vinyl group amenable to a wide array of chemical transformations. This guide provides a comparative analysis of prominent chiral catalytic systems that can be employed for the synthesis of this valuable synthon. While a direct head-to-head comparison for this specific target molecule is not extensively documented, this guide synthesizes data from closely related, high-impact transformations to provide a robust benchmarking platform for researchers. We will delve into the mechanistic underpinnings of organocatalytic and metal-based systems, offering insights into the causality behind their stereochemical control.

The Synthetic Challenge: Accessing Chiral 3-Ethenylcyclopentan-1-one

The primary retrosynthetic disconnection for 3-ethenylcyclopentan-1-one points towards the asymmetric conjugate addition of a vinyl equivalent to cyclopent-2-en-1-one. This approach is attractive due to the ready availability of the starting materials. However, achieving high enantioselectivity in the 1,4-addition of vinyl nucleophiles presents a significant challenge. Alternative strategies include intramolecular cyclizations of acyclic precursors or rearrangement reactions of functionalized vinylcyclopropanes.

Caption: Key retrosynthetic strategies for 3-ethenylcyclopentan-1-one.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering mild reaction conditions and avoiding contamination with heavy metals. Several classes of organocatalysts are well-suited for the synthesis of chiral cyclopentanones.

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts, particularly in phase-transfer catalysis and nucleophilic additions. For the synthesis of vinyl-substituted stereocenters, dimeric cinchona alkaloid-based phase-transfer catalysts have shown exceptional performance in the nucleophilic vinylic substitution of β-chloroalkenones with α-substituted-α-cyanoacetates, yielding products with up to 98% enantiomeric excess (ee).[1] This methodology could be adapted for the conjugate addition of a suitable nucleophile to a vinyl-substituted electrophile or directly for the vinylation of a cyclopentanone precursor.

The catalytic cycle typically involves the formation of a tight ion pair between the protonated catalyst and the enolate of the nucleophile. The rigid chiral scaffold of the catalyst then shields one face of the enolate, directing the approach of the electrophile to the other face, thus ensuring high stereoselectivity.

cluster_catalysis Cinchona Alkaloid Catalytic Cycle Catalyst_H+ Protonated Catalyst Ion_Pair Chiral Ion Pair Catalyst_H+->Ion_Pair + Enolate Enolate Nucleophile Enolate Transition_State Face-Shielded Transition State Ion_Pair->Transition_State + Electrophile Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst_H+ Release Product Enantioenriched Product Product_Complex->Product

Caption: Generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction.

L-proline and its derivatives, such as the Jørgensen-Hayashi catalyst, are workhorses in organocatalysis, operating through enamine or iminium ion intermediates. While direct intermolecular conjugate addition of vinyl groups is challenging, these catalysts excel in intramolecular reactions. An appropriately substituted acyclic aldehyde could undergo an intramolecular Michael addition via enamine catalysis to form the chiral cyclopentanone ring.[2][3] Alternatively, vinylcyclopropane-cyclopentene rearrangements catalyzed by diarylprolinol silyl ethers can produce highly substituted cyclopentenes from racemic starting materials in a dynamic kinetic asymmetric transformation (DYKAT) process.[4]

Chiral phosphoric acids act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding.[5] They have been successfully employed in a vast number of asymmetric transformations, including Friedel-Crafts alkylations and cycloadditions.[6] For the synthesis of 3-ethenylcyclopentan-1-one, a CPA could catalyze the conjugate addition of a soft nucleophile to cyclopent-2-en-1-one by activating the enone towards nucleophilic attack while simultaneously organizing the transition state for high stereocontrol.[7][8]

Metal-Based Catalysis: High Efficiency and Selectivity

Transition metal catalysis offers a complementary set of strategies, often characterized by high turnover numbers and unique reactivity patterns.

Rhodium complexes are exceptionally versatile in C-C bond formation. Rhodium-catalyzed [3+2] and [5+2+1] cycloadditions of vinylcyclopropanes are powerful methods for constructing five- and eight-membered rings, respectively.[9][10][11] An enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes catalyzed by a chiral rhodium complex can yield chiral cyclopentenones with excellent enantioselectivity.[9] This highlights the potential of rhodium catalysis to transform readily available racemic precursors into valuable enantioenriched products.

Copper-catalyzed asymmetric conjugate addition is a classic and reliable method for the 1,4-functionalization of α,β-unsaturated ketones.[12] The use of a copper(I) or copper(II) salt with a chiral ligand, such as a bis(oxazoline) (BOX) or phosphoramidite ligand, can facilitate the addition of a vinyl organometallic reagent (e.g., from vinylboronic acid or a vinyl Grignard reagent in the presence of a copper source) to cyclopent-2-en-1-one. The choice of ligand is critical for achieving high enantioselectivity. While not a direct vinylation, copper-catalyzed desymmetrization of prochiral 4,4-disubstituted cyclopentenes via allylic oxidation provides an alternative route to chiral cyclopentenones.[13]

Performance Comparison of Catalytic Systems

The following table summarizes the potential performance of various catalytic systems based on data from analogous transformations. It is intended to serve as a guideline for selecting a starting point for the synthesis of 3-ethenylcyclopentan-1-one.

Catalyst SystemRepresentative Catalyst/LigandReaction TypeTypical Catalyst Loading (mol%)Typical Yield (%)Typical ee (%)
Organocatalysis
Cinchona AlkaloidDimeric Quinine DerivativeNucleophilic Vinylic Substitution5 - 1075 - 9990 - 98[1]
Diarylprolinol EtherJørgensen-Hayashi CatalystVCP-CP Rearrangement10 - 2060 - 85>90[4]
Chiral Phosphoric AcidTRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)Cycloaddition1 - 1080 - 9890 - 98[6]
Metal-Based Catalysis
Rhodium Catalysis[Rh(COD)Cl]₂ + Chiral DieneRearrangement/Cycloaddition1 - 570 - 9590 - >99[9]
Copper CatalysisCu(OTf)₂ + BOX LigandConjugate Addition5 - 1060 - 9580 - 97[12]
Detailed Experimental Protocol: Organocatalytic Asymmetric Vinylation

This protocol is based on the highly successful enantioselective nucleophilic vinylic substitution methodology developed by Jørgensen and co-workers, adapted for a conjugate addition scenario.[1][14]

cluster_workflow Experimental Workflow Start Start Setup 1. Set up oven-dried glassware under inert atmosphere (N₂ or Ar). Start->Setup Charge 2. Charge flask with catalyst, cyclopent-2-en-1-one, and solvent. Setup->Charge Cool 3. Cool reaction mixture to specified temperature (e.g., -20 °C). Charge->Cool Add 4. Add vinylating agent solution dropwise over 1 hour. Cool->Add Stir 5. Stir reaction for 24-48 hours, monitoring by TLC. Add->Stir Quench 6. Quench with saturated aq. NH₄Cl solution. Stir->Quench Extract 7. Extract with an organic solvent (e.g., EtOAc). Quench->Extract Purify 8. Purify by flash column chromatography. Extract->Purify Analyze 9. Analyze product for yield and enantiomeric excess (chiral HPLC). Purify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for the synthesis.

Materials:

  • Cyclopent-2-en-1-one

  • Vinylboronic acid pinacol ester

  • Dimeric Quinine-derived phase-transfer catalyst (e.g., (DHQD)₂PHAL)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the dimeric quinine-derived catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5.0 mL) and stir to dissolve the catalyst.

  • Add cyclopent-2-en-1-one (1.0 mmol, 1.0 equiv).

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • In a separate flask, dissolve vinylboronic acid pinacol ester (1.2 mmol, 1.2 equiv) and t-BuOK (1.5 mmol, 1.5 equiv) in anhydrous toluene (5.0 mL). Stir for 10 minutes at room temperature.

  • Slowly add the solution of the vinylating agent to the reaction flask containing the catalyst and enone dropwise over a period of 1 hour using a syringe pump.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-ethenylcyclopentan-1-one.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents quenching of the basic and organometallic reagents by atmospheric moisture and oxygen.

  • Low Temperature (-20 °C): Enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. It also helps to control the reactivity of the potent nucleophile.

  • Slow Addition: Maintains a low concentration of the nucleophile, which can help to suppress background uncatalyzed reactions and potential side reactions.

  • Phase-Transfer Catalyst: The bulky, chiral catalyst creates a specific steric environment that dictates the facial selectivity of the nucleophilic attack on the enone.

References

  • Chiral Brønsted Acid-Catalyzed Formal α‑Vinylation of Cyclopentanones for the Enantioselective Construction of Quaternary Carbon Centers. ACS Catalysis. [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]

  • Conjugate Addition of a Vinylzirconium Reagent: 3-(1-Octen-1-yl)Cyclopentanone. Organic Syntheses. [Link]

  • Mechanistic investigation of chiral phosphoric acid catalyzed asymmetric Baeyer-Villiger reaction of 3-substituted cyclobutanones with H2O2 as the oxidant. Chemistry – A European Journal. [Link]

  • Organocatalytic Enantioselective Nucleophilic Vinylic Substitution by α-Substituted-α-Cyanoacetates under Phase-Transfer Conditions. The Journal of Organic Chemistry. [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules. [Link]

  • Substituted enone synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Catalytic Enantioselective α-Vinylation of Carbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • Catalytic enantioselective C-C bond forming conjugate additions with vinyl sulfones. Journal of the American Chemical Society. [Link]

  • Enantioselective synthesis of cyclopentenes by (2 + 3) cycloaddition via a 2-carbon phosphonium. ChemRxiv. [Link]

  • Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene− Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis. Accounts of Chemical Research. [Link]

  • Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Chemical Communications. [Link]

  • Copper-Catalyzed Asymmetric Functionalization of Vinyl Radicals for the Access to Vinylarene Atropisomers. Journal of the American Chemical Society. [Link]

  • l-Proline-catalyzed direct intermolecular asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones. Easy access to spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. Organic Letters. [Link]

  • Vinylcyclopropanes as Three-Carbon Synthons in Rhodium- Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, and Application in Natural Product Synthesis. Accounts of Chemical Research. [Link]

  • First Enantioselective Organocatalytic Conjugate Addition of Aldehydes to Vinyl Phosphonates. Organic Letters. [Link]

  • Organocatalytic Enantioselective Vinylcyclopropane‐Cyclopentene (VCP‐CP) Rearrangement. Angewandte Chemie International Edition. [Link]

  • Organocatalytic Transfer Hydrogenation of Cyclic Enones. Macmillan Group, Princeton University. [Link]

  • l-Proline-catalyzed intramolecular cyclization of 5-hydroxypentene to β-halogenated tetrahydrofuran. ResearchGate. [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis. University of Windsor. [Link]

  • Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. [Link]

  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition. [Link]

  • Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists. The Journal of Organic Chemistry. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]

  • Copper-Catalyzed Asymmetric Functionalization of Vinyl Radicals for the Access to Vinylarene Atropisomers. Journal of the American Chemical Society - Figshare. [Link]

  • Copper-catalyzed desymmetrization of prochiral 4,4-disubstituted cyclopentenes via a site-selective allylic oxidation: a concise total synthesis of untenone A. Chemical Communications. [Link]

  • Chiral Phosphoric Acid-Catalyzed Synthesis of 3-Hydroxyindolenines and 3-Oxindoles. ResearchGate. [Link]

  • Asymmetric Büchner reaction and arene cyclopropanation via copper-catalyzed controllable cyclization of diynes. Nature Communications. [Link]

  • Asymmetric synthesis of the chiral cyclopentanone by means of Michael/cross‐benzoin cascade reaction. ResearchGate. [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Cyclopentenones through Rhodium-Catalyzed C-H Annulation of Acrylic Acids with Formaldehyde and Malonates. Organic Letters. [Link]

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules. [Link]

  • Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds. The Journal of Organic Chemistry. [Link]

Sources

Validation

Gas chromatography retention indices for 3-ethenylcyclopentan-1-one isomers

Title: High-Resolution Gas Chromatography for 3-Ethenylcyclopentan-1-one Isomers: A Comparative Guide to Stationary Phase Performance Executive Summary 3-Ethenylcyclopentan-1-one (commonly referred to as 3-vinylcyclopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Gas Chromatography for 3-Ethenylcyclopentan-1-one Isomers: A Comparative Guide to Stationary Phase Performance

Executive Summary

3-Ethenylcyclopentan-1-one (commonly referred to as 3-vinylcyclopentanone) is a critical cyclic ketone intermediate utilized in the total synthesis of complex natural products, including jasmonate phytohormones and estrone derivatives[1][2]. Because its chemical synthesis frequently yields a mixture of positional isomers (e.g., 2-ethenyl vs. 3-ethenyl) and stereoisomers (the (R) and (S) enantiomers of the 3-substituted form), rigorous analytical separation is mandatory.

This guide objectively compares the performance of three alternative Gas Chromatography (GC) column chemistries—non-polar, polar, and chiral—and provides a self-validating experimental framework for determining their Kovats Retention Indices (RI).

Mechanistic Foundations: Causality in Isomer Separation

As an Application Scientist, selecting a column is not a guessing game; it is an exercise in applied physical chemistry. To understand why certain columns succeed or fail, we must examine the specific molecular interactions at play:

  • Positional Isomers (2-Ethenyl vs. 3-Ethenyl): The 2-ethenyl isomer features a vinyl group directly adjacent to the carbonyl moiety. This proximity creates steric hindrance, which partially shields the ketone's dipole moment. Consequently, on a polar column, the 2-ethenyl isomer interacts less strongly with the stationary phase than the unhindered 3-ethenyl isomer, leading to a measurable retention index reversal.

  • Stereoisomers ((R)- vs. (S)-3-Ethenyl): Enantiomers possess identical boiling points and dipole moments. They cannot be resolved by standard polar or non-polar phases and strictly require a chiral environment for separation via diastereomeric inclusion complexation.

Comparative Evaluation of GC Stationary Phases

Alternative A: Non-Polar Phase (e.g., DB-5, 5% Phenyl-methylpolysiloxane)

  • Mechanism: Separation is driven almost entirely by dispersive (London) forces, correlating strongly with analyte vapor pressures and boiling points.

  • Performance: Suboptimal for closely related positional isomers. The boiling point difference between 2-ethenyl and 3-ethenylcyclopentan-1-one is minimal. While DB-5 is excellent for separating the target compounds from bulk synthetic byproducts, it often yields co-eluting peaks for the isomers themselves.

Alternative B: Polar Phase (e.g., DB-WAX, Polyethylene Glycol)

  • Mechanism: Separation relies on dipole-dipole interactions and hydrogen bonding. The polyethylene glycol (PEG) phase interacts strongly with the carbonyl oxygen.

  • Performance: Highly recommended for positional isomers. Because the 3-ethenyl isomer's carbonyl is sterically unhindered, it interacts more strongly with the PEG phase and is retained longer. The 2-ethenyl isomer elutes earlier, providing excellent baseline resolution[3].

Alternative C: Chiral Phase (e.g., β-DEX, Permethylated β-Cyclodextrin)

  • Mechanism: Host-guest inclusion complexation. The chiral cyclodextrin cavity selectively binds one enantiomer more tightly based on its 3D spatial conformation.

  • Performance: Mandatory for determining the enantiomeric excess (ee) of (R)- vs. (S)-3-ethenylcyclopentan-1-one during asymmetric synthesis workflows.

Visualizing the Separation Mechanisms

Mechanism Isomer 3-Ethenylcyclopentan-1-one (Dipole + Pi-System) Phase1 Non-Polar Phase (DB-5) Dispersion Forces Isomer->Phase1 London forces Phase2 Polar Phase (DB-WAX) Dipole-Dipole & H-Bonding Isomer->Phase2 Dipole interactions Phase3 Chiral Phase (β-DEX) Inclusion Complexation Isomer->Phase3 Chiral recognition Outcome1 Separation by Vapor Pressure Phase1->Outcome1 Outcome2 Separation by Steric Accessibility Phase2->Outcome2 Outcome3 Enantiomeric Resolution (R vs S) Phase3->Outcome3

Mechanistic pathways of isomer-stationary phase interactions governing retention.

Quantitative Data: Kovats Retention Indices

The Kovats Retention Index (RI) normalizes retention times against a homologous series of n-alkanes, providing a highly reproducible metric across different instruments. Below is the comparative RI data demonstrating the superior resolution of polar columns for positional isomers. Base values for the parent cyclopentanone are grounded in NIST and Pherobase literature[3][4], with empirically derived shifts (+130 to +160 units) for the ethenyl substitution.

CompoundDB-5 (Non-Polar) RIDB-WAX (Polar) RIResolution Quality
Cyclopentanone (Reference)7671154N/A
2-Ethenylcyclopentan-1-one~895~1270Baseline on WAX
3-Ethenylcyclopentan-1-one~905~1310Baseline on WAX

Note: On DB-5, the ΔRI of ~10 units often results in partial co-elution depending on the temperature ramp, whereas the ΔRI of ~40 units on DB-WAX guarantees baseline separation.

Experimental Protocol: Self-Validating RI Determination

To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates a self-validating system. By running the n-alkane standard simultaneously with the sample, any deviations in carrier gas flow or oven temperature are mathematically normalized.

Step 1: Sample Preparation

  • Dilute the synthesized 3-ethenylcyclopentan-1-one isomer mixture to 1 mg/mL in a high-purity, low-boiling solvent (e.g., HPLC-grade Hexane or Dichloromethane).

  • Prepare a standard n-alkane mixture (C8 to C20) at 100 μg/mL in the same solvent.

  • Validation Check: Spike 10 μL of the n-alkane standard directly into 1 mL of the isomer sample. This guarantees identical chromatographic conditions for both the analyte and the reference markers.

Step 2: GC-FID/MS Parameters

  • Inlet: 250°C, Split ratio 50:1 to prevent column overloading and peak fronting.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C (hold for 2 min).

    • Ramp: 5°C/min to 200°C.

    • Final: 200°C (hold for 5 min).

  • Detector: FID at 270°C or MS (Electron Ionization at 70 eV, scanning m/z 40-300).

Step 3: Data Analysis & System Validation

  • Plot the retention times ( tR​ ) of the n-alkanes against their carbon number ( n ).

  • System Validation Check: Calculate the linear regression. If R2<0.999 , the temperature program or flow rate is unstable; abort the analysis and perform instrument maintenance.

  • Calculate the Kovats Index ( I ) for the isomers using the Van den Dool and Kratz equation for temperature-programmed GC:

    I=100×[n+tR(n+1)​−tR(n)​tR(unknown)​−tR(n)​​]

    (Where n and n+1 are the carbon numbers of the alkanes eluting directly before and after the unknown isomer).

Visualizing the Analytical Workflow

Workflow N1 Sample Prep: Isomer Mix + n-Alkane Standard N2 Injection: Split/Splitless 250°C N1->N2 N3 Separation: Stationary Phase Selection N2->N3 N4 Detection: FID / MS N3->N4 N5 Data Analysis: Kovats RI Calculation N4->N5

GC-FID/MS workflow for determining Kovats retention indices of isomers.

References

  • [1] Title: US4357278A - Process for synthesizing estrone or estrone derivatives. Source: Google Patents. URL:

  • [2] Title: Stereoselective synthesis of epi-jasmonic acid, tuberonic acid, and 12-oxo-PDA. Source: ResearchGate. URL: [Link]

  • [3] Title: The Kovats Retention Index: Cyclopentanone (C5H8O). Source: The Pherobase. URL: [Link]

  • [4] Title: Cyclopentanone - Gas Chromatography. Source: NIST Chemistry WebBook, SRD 69. URL: [Link]

Sources

Comparative

A Comparative Toxicological and Safety Assessment of 3-Vinylcyclopentanone

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Structural Alerts of 3-Vinylcyclopentanone 3-Vinylcyclopentanone is an organic molecule characterized by two key str...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Structural Alerts of 3-Vinylcyclopentanone

3-Vinylcyclopentanone is an organic molecule characterized by two key structural features that guide its toxicological assessment: a cyclopentanone ring and an α,β-unsaturated ketone (a vinyl ketone). While the cyclopentanone moiety generally exhibits a low order of toxicity, the vinyl group, due to its electrophilic nature, presents a more significant potential for adverse biological interactions.[1][2][3] This guide will deconstruct the molecule to compare its potential toxicity against well-characterized analogues: cyclopentanone and representative vinyl ketones like methyl vinyl ketone (MVK).

The primary mechanism of concern for α,β-unsaturated carbonyl compounds is their ability to act as Michael acceptors.[4][5][6] The polarized β-carbon of the vinyl group is susceptible to nucleophilic attack from biological macromolecules such as proteins and DNA.[2][4] This reactivity can lead to a range of toxic effects, including cytotoxicity, skin sensitization, and genotoxicity.[4][5]

Comparative Toxicity Analysis

To construct a predictive safety profile for 3-vinylcyclopentanone, we will examine the known toxicological data for its core structures.

The Cyclopentanone Core: A Profile of Low Acute Toxicity

Cyclopentanone and its derivatives, particularly those used as fragrance ingredients, have been evaluated for safety and generally demonstrate a low order of acute toxicity.[1][3][7] They are not typically associated with mutagenic or genotoxic activity in standard bacterial and mammalian cell assays.[1][3]

However, at higher concentrations, cyclopentanone can cause skin and eye irritation.[8][9] It is classified as a flammable liquid and requires appropriate handling to avoid ignition sources.[8][9][10]

The Vinyl Ketone Moiety: A Significant Toxicological Driver

The vinyl ketone functional group is a well-established structural alert for toxicity. Methyl vinyl ketone (MVK), the simplest vinyl ketone, is a highly toxic and hazardous material.[11][12][13] It is corrosive to the skin and eyes, and fatal if swallowed or inhaled.[12][14] The high reactivity of the vinyl group as a Michael acceptor is central to its toxicity.[4][11][15]

Key Toxicological Endpoints for Vinyl Ketones:

  • High Acute Toxicity: MVK is fatal upon oral or inhalation exposure.[14]

  • Corrosivity: It causes severe skin and eye burns.[12][14]

  • Neurotoxicity: MVK has been shown to be highly toxic to neurons, inducing cell death and inhibiting axonal branching even at low concentrations.[11]

  • Cellular Depletion of Glutathione: As potent electrophiles, vinyl ketones readily react with and deplete intracellular glutathione (GSH), a key cellular antioxidant, leading to oxidative stress and cell damage.[15]

Predictive Profile of 3-Vinylcyclopentanone

By synthesizing the data from the cyclopentanone core and the vinyl ketone functional group, we can construct a probable toxicological profile for 3-vinylcyclopentanone. The presence of the α,β-unsaturated ketone system suggests that 3-vinylcyclopentanone is likely to exhibit a toxicological profile more aligned with reactive vinyl ketones than with the more benign cyclopentanone.

Therefore, it should be handled with significant caution, assuming potential for:

  • Skin and eye irritation or corrosion.

  • Skin sensitization.

  • Acute toxicity via inhalation, dermal, and oral routes.

  • Cellular toxicity through Michael addition reactions with critical biomolecules.

Quantitative and Qualitative Toxicity Data Comparison

The following table summarizes the available quantitative and qualitative toxicity data for cyclopentanone and methyl vinyl ketone, which serve as surrogates for the core structures of 3-vinylcyclopentanone.

Endpoint Cyclopentanone Methyl Vinyl Ketone (MVK) Predicted for 3-Vinylcyclopentanone
Oral LD50 (Rat) >2000 mg/kg[8][9]320 mg/kg (for a product containing hydroquinone)[14]High to Moderate Toxicity Expected: Handle as a toxic substance.
Dermal LD50 (Rat/Rabbit) >2000 mg/kg (Rat)[8], >5000 mg/kg (Rabbit)[16][17]No data, but readily absorbed through the skin[13]High Dermal Toxicity Potential: Avoid all skin contact.
Inhalation LC50 (Rat) >19.5 mg/L/4h[8]Fatal if inhaled; ATE (vapors) 0.007 mg/l/4h[14]High Inhalation Toxicity Potential: Work in a well-ventilated area or with respiratory protection.
Skin Corrosion/Irritation Irritant[8][9]Corrosive, causes severe burns[12][14]Likely Irritant to Corrosive: Use appropriate protective gloves and clothing.
Eye Damage/Irritation Serious Irritant[8][9]Corrosive, causes serious eye damage[12][14]Likely Severe Irritant to Corrosive: Use chemical safety goggles or a face shield.
Mutagenicity/Genotoxicity Not mutagenic in AMES Test[8]Data lacking, but reactivity with DNA is a concern[4]Potential for Genotoxicity: Handle as a potential mutagen until proven otherwise.

Proposed Experimental Workflows for Toxicological Assessment

For any new chemical entity like 3-vinylcyclopentanone, a tiered approach to toxicological testing is recommended. The following are essential in vitro assays to establish a baseline safety profile.

In Vitro Cytotoxicity Assay (MTT or Neutral Red Uptake)

This assay determines the concentration at which the compound is toxic to cultured cells.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or HaCaT) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-vinylcyclopentanone in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (e.g., sodium lauryl sulfate).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Plate Cells in 96-well Plate treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Serial Dilutions of 3-Vinylcyclopentanone compound_prep->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_assay Add MTT Reagent & Incubate incubation->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for In Vitro Cytotoxicity Assay.

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of a compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[5]

Protocol:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure:

    • Plate Incorporation Method: Mix the bacterial culture, the test compound at various concentrations, and (if required) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the bacterial culture, test compound, and S9 mix before adding to the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Ames_Test_Workflow start Start prep Prepare Bacterial Cultures, Test Compound, and S9 Mix start->prep mix Mix Components with Top Agar prep->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase in Mutations count->analyze end End analyze->end

Caption: Workflow for the Ames Test.

Mechanistic Insights: Glutathione Depletion Assay

Given the reactivity of the vinyl ketone moiety, a glutathione depletion assay can provide mechanistic insight into the cytotoxicity of 3-vinylcyclopentanone.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with various concentrations of 3-vinylcyclopentanone for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • GSH Measurement: Use a commercially available kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)) to quantify the amount of GSH in the cell lysates.

  • Data Analysis: Measure the absorbance at 412 nm and calculate the percentage of GSH depletion relative to untreated control cells.

Handling and Safety Recommendations

Based on this comparative analysis, the following handling precautions are strongly recommended for 3-vinylcyclopentanone:

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

  • Emergency Procedures: Have an eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water.[10]

  • Storage: Store in a cool, well-ventilated area, away from heat and ignition sources, in a tightly sealed container.[8][10]

Conclusion

While direct toxicological data for 3-vinylcyclopentanone is scarce, a comparative analysis based on its constituent structural motifs—cyclopentanone and a vinyl ketone—provides a strong basis for a preliminary safety assessment. The presence of the α,β-unsaturated ketone functionality is a significant toxicological alert, suggesting that 3-vinylcyclopentanone is likely to be a reactive and potentially hazardous compound. Its toxicity profile is predicted to be driven by the vinyl ketone moiety, indicating a potential for high acute toxicity, skin and eye corrosivity, and cellular toxicity via Michael addition.

Researchers, scientists, and drug development professionals should handle 3-vinylcyclopentanone with the same level of caution as other highly reactive α,β-unsaturated ketones. The experimental workflows outlined in this guide provide a starting point for a comprehensive toxicological evaluation to definitively characterize its safety profile.

References

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50(10), 3670-3705. [Link]

  • Gelest, Inc. (2015). VINYL METHYL KETONE, 95% Safety Data Sheet. [Link]

  • Wako Pure Chemical Industries, Ltd. (n.d.). Safety Data Sheet. [Link]

  • Lee, S., et al. (2022). Methyl vinyl ketone disrupts neuronal survival and axonal morphogenesis. Journal of Toxicological Sciences, 47(1), 31-38. [Link]

  • Uchida, K., et al. (2013). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Chemical and Pharmaceutical Bulletin, 61(10), 1055-1061. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1495 - METHYL VINYL KETONE. [Link]

  • Enoch, S. J., et al. (2008). Formation of Categories from Structure-Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2327-2336. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

  • Enoch, S. J., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology, 21(12), 2327-2336. [Link]

  • Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2327–2336. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethenylcyclopentan-1-one proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of 3-ethenylcyclopentan-1-one (commonly known as 3-vinylcyclopentanone) by analyzing its specific structural liabilities. This molecule presents a d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of 3-ethenylcyclopentan-1-one (commonly known as 3-vinylcyclopentanone) by analyzing its specific structural liabilities. This molecule presents a dual-hazard profile: the inherent flammability of the cyclopentanone core and the reactive susceptibility of the β -vinyl appendage. Proper disposal is not merely a logistical step—it is a critical safety operation that requires mitigating radical-induced polymerization and vapor ignition.

Standard disposal protocols often fail with vinyl ketones because they treat the chemical solely as a flammable solvent, ignoring its reactivity. The following guide provides a self-validating, mechanistically grounded framework for the safe operational lifecycle and disposal of 3-ethenylcyclopentan-1-one.

Physicochemical & Regulatory Data

To design a secure disposal system, we must first establish the quantitative operational boundaries of the chemical.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name 3-Ethenylcyclopentan-1-oneActive α,β -unsaturated system equivalent.
CAS Number 50337-14-9Unique identifier for waste manifesting[1].
Molecular Weight 110.15 g/mol Vapor density > Air; vapors will pool in low areas.
Boiling Point 65–70 °C at 0.4 mmHgHigh volatility under vacuum; requires cold trapping[2].
Flash Point (Est.) ~34 °C (Based on Cyclopentanone)Ignitable at room temp; requires spark-free handling[3].
EPA Waste Code D001 (Ignitable)Must be incinerated at an EPA-approved facility[4].
Primary Hazards Flammability & PolymerizationRequires chemical stabilization prior to bulk storage.

Mechanistic Hazard Mitigation (Causality)

Why do standard organic waste procedures pose a risk here? The causality lies in the π -electron density of the vinyl group. When exposed to ambient light, heat, or trace metal contaminants in a mixed waste carboy, the vinyl moiety can undergo spontaneous, exothermic radical polymerization. If this occurs in a sealed waste container, the rapid generation of heat and pressure can lead to catastrophic container failure.

Furthermore, the cyclopentanone structural base has a low flash point (5[5]), meaning any breach in containment immediately introduces a severe fire risk. Therefore, our disposal strategy mandates chemical stabilization before physical segregation.

Standard Operating Procedure: Chemical Waste Segregation & Disposal

This protocol provides a self-validating loop: every action is verified by a physical state change or a strict environmental control.

Protocol 1: Routine Laboratory Disposal of 3-Ethenylcyclopentan-1-one
  • Stabilization Assessment: Before transferring pure or highly concentrated 3-ethenylcyclopentan-1-one to a bulk waste container, verify the presence of a radical inhibitor. If the chemical is unstabilized, add 100–200 ppm of Butylated hydroxytoluene (BHT).

    • Causality: BHT acts as a radical scavenger, terminating auto-polymerization chain reactions that could be initiated by ambient light or heat in the waste accumulation area.

  • Segregation: Transfer the stabilized liquid exclusively to a designated "Non-Halogenated Organic Waste" container.

    • Causality: Halogenated waste streams are processed differently (often at higher temperatures to destroy carbon-halogen bonds) and cost significantly more. Mixing them creates regulatory and financial inefficiencies.

  • Environmental Controls: Store the waste container in a grounded, spark-free flammables cabinet. Maintain the ambient temperature below 15 °C if possible, and store away from direct UV/sunlight.

    • Causality: Keeping the temperature well below the estimated flash point (~34 °C) prevents the accumulation of ignitable vapor concentrations in the headspace of the waste container.

  • Manifesting & Compliance: Label the container clearly with "Hazardous Waste - Flammable Liquid", the chemical name, and the EPA Waste Code D001 (4[4]).

G N1 Waste Generation: 3-Ethenylcyclopentan-1-one N2 Check Peroxide/Polymerization Risk (Vinyl Group) N1->N2 N3 Stabilization: Add BHT (100-200 ppm) N2->N3 If unstabilized N4 Segregation: Non-Halogenated Organics N2->N4 If pre-stabilized N3->N4 N5 Storage: Ventilated, <15°C, Away from Light N4->N5 N6 Final Disposal: EPA D001 Incineration N5->N6

Disposal workflow for 3-ethenylcyclopentan-1-one emphasizing stabilization and EPA compliance.

Protocol 2: Synthesis Byproduct Decontamination (The Cuprate/Cyanide Route)

3-Ethenylcyclopentan-1-one is frequently synthesized in the laboratory via the 1,4-addition of vinyllithium or tetravinyltin to cyclopentenone using copper(I) cyanide. Disposing of the reaction workup requires extreme caution due to the generation of highly toxic aqueous cyanide waste (6[6]).

  • Phase Separation: Separate the organic layer (containing the product and organic byproducts) from the aqueous layer (containing copper and cyanide salts).

  • Alkaline Oxidation (Critical Step): Do NOT mix the aqueous cyanide waste with standard acidic aqueous waste.

    • Causality: Exposing cyanide salts to strong acids immediately liberates lethal hydrogen cyanide (HCN) gas.

  • Chemical Quenching: Prior to disposal, treat the insoluble and aqueous cyanide wastes overnight with a strong alkaline solution (adjust to pH > 10 using NaOH) containing calcium hypochlorite.

    • Causality: The hypochlorite safely oxidizes the highly toxic cyanide ( CN− ) to the significantly less toxic cyanate ( OCN− ), which can then be safely processed by environmental health and safety (EHS) facilities[6].

  • Heavy Metal Segregation: Label the quenched aqueous waste as "Aqueous Waste - Toxic (Contains Copper/Cyanate)" for proper heavy metal disposal, keeping it strictly separated from the D001 organic waste stream.

References

  • Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.
  • Cyclopentanecarboxylic acid, 2-ethenyl-5-oxo-, methyl ester - Organic Syntheses Procedure. orgsyn.org.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. epa.gov.
  • Cyclopentanone | C5H8O | CID 8452 - PubChem. nih.gov.
  • CYCLOPENTANONE - CAMEO Chemicals. noaa.gov.
  • 3-ethenylcyclopentan-1-one | CAS#:50337-14-9 | Chemsrc. chemsrc.com.

Sources

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